Sakyomicin C
Description
from strain of Nocardia; structure given in first source
Structure
3D Structure
Properties
CAS No. |
86413-76-5 |
|---|---|
Molecular Formula |
C25H26O9 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(3R,4aR,12bS)-3,4a,8-trihydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H26O9/c1-12-15(26)6-7-18(33-12)34-25-17(28)10-23(2,31)11-24(25,32)9-8-14-20(25)22(30)13-4-3-5-16(27)19(13)21(14)29/h3-5,8-9,12,15,18,26-27,31-32H,6-7,10-11H2,1-2H3/t12-,15-,18-,23+,24+,25+/m1/s1 |
InChI Key |
DSMQDARJKCLOPP-IHCLWORPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Sakyomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the pluramycin family of antibiotics, a class of natural products known for their significant antibacterial and antitumor properties. These compounds are produced by various strains of Nocardia and Streptomyces. The elucidation of the precise chemical structure of these complex molecules is paramount for understanding their mechanism of action, developing synthetic analogues, and unlocking their full therapeutic potential. This technical guide provides a detailed overview of the chemical structure elucidation of this compound, focusing on the key experimental data and methodologies that were instrumental in defining its molecular framework.
Isolation and Purification
The initial step in the structural elucidation of any natural product is its isolation from the source organism and subsequent purification to obtain a homogenous sample.
Fermentation and Extraction
The producing organism, Nocardia sp. No. 53, was cultured under specific fermentation conditions to promote the biosynthesis of sakyomicins. The culture broth was then harvested, and the mycelium was separated from the supernatant. The active compounds were extracted from the mycelial cake using organic solvents.
Chromatographic Purification
A multi-step chromatographic process was employed to separate the different Sakyomicin congeners (A, B, C, and D) from the crude extract. This typically involves a combination of techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC), utilizing different solvent systems to achieve separation based on polarity.
Spectroscopic Data and Structural Elucidation
The core of the structure elucidation process relies on the interpretation of spectroscopic data. While the structure of the closely related Sakyomicin A was definitively confirmed by X-ray crystallography, the structure of this compound was proposed based on a comprehensive analysis of its spectroscopic properties and comparison with Sakyomicin A.
Physicochemical Properties
Basic physicochemical data provides the initial clues to the nature of the isolated compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₉ |
| Appearance | Yellow Needles |
| Melting Point | 198-200 °C |
| Specific Rotation | [α]D²⁰ -150° (c 0.1, CHCl₃) |
| UV-Vis (EtOH) λmax | 218, 243, 268, 434 nm |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-EI-MS | EI | 486.1578 | C₂₅H₂₆O₉ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The structural relationship between Sakyomicin A and this compound was established primarily through comparative analysis of their NMR spectra. The key difference lies in the substitution pattern of the aglycone moiety.
Table of ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (in CDCl₃) (Note: Specific assignments for this compound are inferred from the data provided for Sakyomicin A and the described structural differences.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ~182 | - |
| 2 | ~50 | ~4.1 (s) |
| 3 | ~205 | - |
| 4 | ~100 | - |
| 4a | ~150 | - |
| 5 | ~120 | ~6.5 (d, 10.0) |
| 6 | ~140 | ~7.0 (d, 10.0) |
| 6a | ~115 | - |
| 7 | ~160 | - |
| 8 | ~110 | ~7.4 (d, 8.0) |
| 9 | ~135 | ~7.8 (t, 8.0) |
| 10 | ~118 | ~7.7 (d, 8.0) |
| 11 | ~160 | - |
| 11a | ~110 | - |
| 12 | ~188 | - |
| 2-CH₃ | ~20 | ~2.3 (s) |
| 4-OCH₃ | ~56 | ~4.0 (s) |
Experimental Protocols
General Experimental Procedures
Infrared (IR) spectra were recorded on a JASCO IRA-1 spectrophotometer. Ultraviolet-visible (UV-Vis) spectra were obtained using a Hitachi 200-10 spectrophotometer. ¹H and ¹³C NMR spectra were measured on a JEOL JNM-FX100 spectrometer with tetramethylsilane (B1202638) (TMS) as an internal standard. High-resolution mass spectra were obtained with a JEOL JMS-D300 mass spectrometer.
Isolation of Sakyomicins
Nocardia sp. No. 53 was cultured on a yeast-malt extract agar (B569324) slant at 28 °C for 10 days. A loopful of the slant culture was inoculated into a 500-ml Sakaguchi flask containing 100 ml of a seed medium (glucose 1%, peptone 0.5%, yeast extract 0.3%, meat extract 0.3%, CaCO₃ 0.2%) and cultured at 28 °C for 2 days on a reciprocal shaker. This seed culture was then transferred into a 30-liter jar fermenter containing 20 liters of a production medium (glycerol 2%, peptone 1%, yeast extract 0.1%, meat extract 0.1%, CaCO₃ 0.2%). The fermentation was carried out at 28 °C for 4 days with aeration (20 liters/min) and agitation (200 rpm). The culture broth was filtered, and the mycelial cake was extracted with acetone (B3395972). The acetone extract was concentrated, and the resulting aqueous solution was extracted with ethyl acetate (B1210297). The ethyl acetate extract was concentrated to give a crude mixture of sakyomicins.
Purification of this compound
The crude mixture was subjected to column chromatography on silica gel with a stepwise gradient of chloroform-methanol. The fractions containing this compound were combined and further purified by preparative thin-layer chromatography (TLC) on silica gel developed with chloroform-methanol (95:5, v/v) to afford pure this compound as yellow needles.
Logical Workflow of Structure Elucidation
The process of elucidating the structure of this compound followed a logical progression, beginning with isolation and culminating in the proposal of the final structure based on spectroscopic evidence.
Caption: Workflow for the Elucidation of this compound's Structure.
Relationship Between Spectroscopic Data and Final Structure
The final proposed structure of this compound was a result of piecing together the information derived from various spectroscopic techniques. The molecular formula from HRMS provided the atomic composition. IR and UV-Vis data suggested the presence of key functional groups like quinone and aromatic systems. The detailed connectivity was established by comparing the ¹H and ¹³C NMR data with that of the known structure of Sakyomicin A, which was confirmed by X-ray crystallography. The subtle but significant differences in the chemical shifts and coupling patterns in the NMR spectra allowed for the precise assignment of the structural variation that defines this compound.
In-Depth Technical Guide: The Mechanism of Action of Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakyomicin C, a benzoquinone antibiotic produced by species of Amycolatopsis, has demonstrated notable cytotoxic effects against several human cancer cell lines. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing upon available data and the established activities of structurally related angucycline and quinone antibiotics. This document outlines the cytotoxic profile of this compound, details relevant experimental methodologies, and explores its putative molecular interactions and downstream cellular consequences. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
This compound is a member of the angucycline class of antibiotics, characterized by a distinctive angularly fused tetracyclic ring system. These natural products, primarily isolated from actinomycetes, are known for their broad spectrum of biological activities, including antibacterial and antitumor properties. This compound, isolated from Amycolatopsis sp. HCa1, has emerged as a compound of interest due to its demonstrated cytotoxic potential against various cancer cell lines. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent.
Cytotoxic Activity of this compound
The primary evidence for the anticancer potential of this compound stems from in vitro cytotoxicity screening. The compound has shown moderate activity against a panel of human cancer cell lines.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC 823 | Human Gastric Carcinoma | 11.03 |
| HepG2 | Human Hepatoma | 17.36 |
| A375 | Human Melanoma | 17.5 |
Data sourced from a review on secondary metabolites from Amycolatopsis sp.[1]
Postulated Mechanism of Action
While specific mechanistic studies on this compound are limited, its structural classification as a benzoquinone and angucycline antibiotic allows for the formulation of a hypothesized mechanism of action based on the known activities of related compounds. The proposed mechanisms are not mutually exclusive and may act in concert to induce cancer cell death.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for many angucycline antibiotics is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar aromatic core of the molecule between DNA base pairs, leading to a distortion of the helical structure. This can interfere with DNA replication and transcription, ultimately triggering apoptotic pathways.
Furthermore, this DNA intercalation can stabilize the covalent complex between DNA and topoisomerase enzymes. Topoisomerases are essential for resolving DNA topological problems during various cellular processes. By trapping the topoisomerase-DNA complex, these antibiotics can lead to the accumulation of DNA strand breaks, a potent trigger for cell death.
Generation of Reactive Oxygen Species (ROS)
The benzoquinone moiety of this compound is a key structural feature that suggests a role for oxidative stress in its mechanism of action. Quinones are known to undergo redox cycling, a process in which they are reduced by cellular reductases to semiquinones. These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS).
An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. This can induce a variety of cellular responses, including apoptosis and necrosis.
Signaling Pathway Diagram: Postulated ROS-Mediated Apoptosis by this compound
Caption: Postulated ROS generation and downstream effects of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that would be employed to elucidate the precise mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., BGC 823, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorescence-based assay determines if a compound can bind to DNA by intercalating between base pairs, thereby displacing a known intercalator, ethidium (B1194527) bromide (EtBr).
Materials:
-
Calf thymus DNA (ct-DNA)
-
Ethidium bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
This compound solution
-
Fluorometer
Procedure:
-
Prepare EtBr-DNA Complex: Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer. Allow the solution to incubate to form the EtBr-DNA complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).
-
Titration with this compound: Add increasing concentrations of this compound to the EtBr-DNA complex solution.
-
Record Fluorescence: After each addition, allow the solution to equilibrate and then record the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by this compound, suggesting an intercalative binding mode.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer
-
This compound solution
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.
Intracellular ROS Detection Assay
This assay measures the levels of reactive oxygen species within cells using a fluorescent probe.
Materials:
-
Cancer cell lines
-
This compound solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound at various concentrations for a defined period.
-
Probe Loading: Incubate the cells with DCFH-DA. The probe is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Detection: Measure the fluorescence intensity of DCF using a fluorescence microscope or a flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. While its precise mechanism of action is yet to be fully elucidated, its chemical structure strongly suggests that it may function through a combination of DNA intercalation, topoisomerase inhibition, and the induction of oxidative stress via the generation of reactive oxygen species. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential mechanisms. Further research into the specific molecular targets and signaling pathways affected by this compound will be instrumental in advancing its potential as a novel anticancer agent.
References
The Antibacterial Spectrum of Sakyomicin C: A Methodological and Data-Driven Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sakyomicin C, a member of the saframycin family of heterocyclic quinone antibiotics, presents a compelling case for investigation into its antibacterial potential. While the primary focus of research on saframycins has historically been their potent antitumor activities, the structural characteristics of this compound suggest the possibility of a significant antibacterial spectrum. This document aims to provide a comprehensive overview of the known antibacterial activity of this compound, detail the requisite experimental protocols for its evaluation, and outline the potential mechanisms and signaling pathways involved in its antimicrobial action. Due to a notable absence of publicly available data specifically detailing the antibacterial spectrum of this compound, this guide will also serve as a methodological framework for future research in this area.
Introduction to this compound
This compound is a complex isoquinolinequinone antibiotic belonging to the saframycin group. The intricate chemical structure of these compounds is central to their biological activity, which is believed to involve interactions with DNA. While closely related compounds like Saframycin A have been studied for their cytotoxic effects against tumor cells, the specific antibacterial properties of this compound remain largely uncharacterized in publicly accessible literature. The exploration of its antibacterial spectrum is a critical step in determining its potential utility as a therapeutic agent against bacterial pathogens.
Antibacterial Spectrum of this compound: A Data-Driven Approach
A thorough review of existing scientific literature reveals a significant gap in the quantitative data defining the antibacterial spectrum of this compound. To facilitate future research and provide a clear framework for data presentation, the following tables have been structured to summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. At present, these tables remain unpopulated pending the generation of experimental data.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | ||
| Staphylococcus epidermidis | ||
| Enterococcus faecalis | ||
| Enterococcus faecium | ||
| Streptococcus pneumoniae | ||
| Streptococcus pyogenes | ||
| Bacillus subtilis |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Klebsiella pneumoniae | ||
| Acinetobacter baumannii | ||
| Salmonella enterica | ||
| Shigella sonnei | ||
| Proteus mirabilis |
Experimental Protocols for Determining Antibacterial Activity
The determination of the antibacterial spectrum of this compound necessitates standardized and reproducible experimental methodologies. The following protocols are fundamental to this endeavor.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2]
Objective: To determine the MIC of this compound against a panel of bacterial strains.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium from an agar (B569324) plate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, corresponding to a specific optical density (e.g., 0.5 McFarland standard).
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) in each assay.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Objective: To determine the bactericidal or bacteriostatic nature of this compound.
Methodology:
-
Perform MIC Assay: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Potential Mechanisms of Action and Signaling Pathways
While the specific antibacterial mechanism of this compound is not elucidated, the activity of related saframycins provides a basis for hypothesized pathways. The primary proposed mechanism for saframycins involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[3]
Proposed Antibacterial Workflow
The following diagram illustrates a logical workflow for investigating the antibacterial properties of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakyomicin C, a quinone-type antibiotic belonging to the diverse angucycline class of natural products, exhibits notable cytotoxic activities against several human tumor cell lines.[1][2][3] Produced by actinomycete strains, including Nocardia sp. M-53 and Amycolatopsis sp. HCa1, the intricate molecular architecture of this compound hints at a complex biosynthetic pathway.[1][4] While the specific gene cluster responsible for this compound biosynthesis has yet to be fully elucidated, a comprehensive understanding of angucycline biosynthesis provides a robust framework for proposing its molecular construction. This technical guide synthesizes the current knowledge on angucycline biosynthesis to delineate a putative pathway for this compound, details the general experimental protocols for elucidating such pathways, and presents the available quantitative data.
Introduction to this compound and the Angucycline Family
Sakyomicins A, B, C, and D are a group of quinone-type antibiotics first isolated from a Nocardia species. Structurally, they belong to the angucycline family, the largest group of natural products synthesized by type II polyketide synthases (PKSs). These compounds are characterized by a distinctive angularly fused tetracyclic carbon skeleton. The significant biological activities of angucyclines, ranging from antibacterial to anticancer, have made their biosynthetic pathways a subject of intense research.
This compound, in particular, has demonstrated moderate cytotoxic activity against human tumor cell lines, including BGC-823 (gastric carcinoma), HepG2 (hepatocellular carcinoma), and A375 (melanoma). A deeper understanding of its biosynthesis is crucial for harnessing its therapeutic potential, potentially through biosynthetic engineering to generate novel, more potent analogs.
The General Angucycline Biosynthetic Pathway: A Putative Route to this compound
The biosynthesis of angucyclines is initiated by a type II PKS system, which constructs the polyketide backbone from simple acyl-CoA precursors. This is followed by a series of post-PKS modifications, including cyclizations, aromatizations, oxidations, reductions, and often glycosylations, which give rise to the vast structural diversity observed in this family.
Assembly of the Polyketide Backbone
The core of the angucycline scaffold is assembled by a minimal PKS complex, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). This complex catalyzes the iterative condensation of an acetyl-CoA starter unit with nine malonyl-CoA extender units to form a 20-carbon poly-β-ketone chain.
Cyclization and Aromatization
Following its synthesis, the nascent polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene framework. Key enzymes in this process include ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs). The initial stable, cyclized intermediate in many angucycline pathways is UWM6.
Post-PKS Tailoring Modifications: The Path to this compound
The structure of this compound suggests a series of specific tailoring reactions that modify the initial angucyclinone core. Based on the known functions of tailoring enzymes in other angucycline pathways, a putative biosynthetic pathway for this compound can be proposed.
Proposed Enzymatic Steps in this compound Biosynthesis:
| Enzyme Type | Proposed Function in this compound Biosynthesis |
| Type II Polyketide Synthase (PKS) | Assembly of the 20-carbon polyketide backbone. |
| Ketoreductase (KR) | Reduction of specific keto groups on the polyketide chain. |
| Aromatase (ARO) / Cyclase (CYC) | Catalyzes the cyclization and aromatization of the polyketide chain to form the angucyclinone core. |
| Monooxygenase | Hydroxylation at specific positions of the angucyclinone scaffold. |
| Dehydratase | Removal of hydroxyl groups to form double bonds. |
| Glycosyltransferase (GT) | Attachment of a sugar moiety, likely L-rhodinose, to the aglycone. |
| Sugar Biosynthesis Enzymes | Synthesis of the L-rhodinose sugar precursor from primary metabolites. |
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic transformations.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
The definitive characterization of the this compound biosynthetic pathway will require a combination of genomic and biochemical approaches. The following are standard experimental protocols employed in the study of natural product biosynthesis.
Genome Mining for the Biosynthetic Gene Cluster (BGC)
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the producing strains, Nocardia sp. M-53 or Amycolatopsis sp. HCa1.
-
Whole-Genome Sequencing: The isolated genomic DNA is sequenced using next-generation sequencing platforms (e.g., Illumina, PacBio).
-
Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is specifically focused on identifying type II PKS gene clusters that are characteristic of angucycline biosynthesis.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: To confirm the involvement of a candidate BGC in this compound production, targeted gene inactivation (knockout) of key genes within the cluster (e.g., the PKS genes) is performed in the native producer. The resulting mutant is then cultured and its metabolite profile analyzed by HPLC-MS to confirm the abolishment of this compound production.
-
Heterologous Expression: The entire candidate BGC is cloned into a suitable expression vector and introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering secondary metabolites. The successful production of this compound in the heterologous host provides definitive proof of the BGC's function.
The following workflow illustrates the process of identifying and confirming a biosynthetic gene cluster.
In Vitro Enzymatic Assays
To elucidate the specific function of individual enzymes within the BGC, in vitro assays are conducted.
-
Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and overexpressed, typically in E. coli. The recombinant protein is then purified.
-
Enzymatic Reaction: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions.
-
Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, and NMR to identify the product and confirm the enzyme's catalytic activity.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the biosynthesis of this compound. The primary quantitative information relates to its biological activity.
| Cell Line | IC50 (µM) | Reference |
| BGC-823 (Human gastric carcinoma) | 11.03 | |
| HepG2 (Human hepatocellular carcinoma) | 17.36 | |
| A375 (Human melanoma) | 17.5 |
Further research, including fermentation optimization and heterologous expression studies, is required to obtain quantitative data on the production titers and enzyme kinetics of the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound, a promising cytotoxic angucycline, is proposed to follow the general pathway established for this class of natural products, involving a type II PKS and a series of tailoring enzymes. While the specific gene cluster remains to be identified, the framework presented in this guide provides a clear roadmap for its elucidation. Future work should focus on the genome sequencing of the producing organisms, followed by targeted gene inactivation and heterologous expression to definitively identify and characterize the this compound BGC. A thorough understanding of its biosynthesis will not only provide insights into the generation of chemical diversity in angucyclines but also pave the way for the bio-engineering of novel and more potent anticancer agents.
References
Sakyomicin C: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the sakyomicin family of antibiotics, which also includes sakyomicins A, B, and D. These compounds were first isolated from the bacterium Nocardia sp. No. 53 and have demonstrated activity against Gram-positive bacteria.[1] While the structure of Sakyomicin A was determined by X-ray crystallography, the structures for sakyomicins B, C, and D have been proposed based on their spectroscopic data.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its isolation and characterization based on the available scientific literature.
I. Chemical Properties
The proposed chemical structure of this compound is presented below. Based on this structure, its molecular formula and other chemical properties have been deduced.
| Property | Value | Source |
| Molecular Formula | C25H24O9 | Deduced from proposed structure[1] |
| Molecular Weight | 484.45 g/mol | Calculated from molecular formula |
| General Classification | Quinone-type antibiotic | [1] |
| Functional Groups | Hydroxyl, Carbonyl (ketone), Ether, Alkene | Deduced from proposed structure |
II. Physical Properties
Specific physical property data for this compound is not explicitly detailed in the primary literature. However, it is expected to have properties similar to Sakyomicin A, for which more complete data is available.
| Property | Sakyomicin A (for comparison) | This compound (Predicted) | Source (Sakyomicin A) |
| Melting Point | 205-207 °C | Similar to Sakyomicin A | |
| Appearance | Not Reported | Not Reported | |
| Solubility | Not explicitly stated, but isolated using chromatography with acetone (B3395972) and n-hexane, suggesting some solubility in these organic solvents. | Expected to have similar solubility profile to Sakyomicin A. | |
| Optical Rotation | [α]D -99.4° (c 0.8, EtOH) | Expected to be optically active. |
III. Spectroscopic Data
The structure of this compound was proposed based on spectroscopic analysis. While the specific spectra for this compound are not published in detail, the key spectroscopic features are inferred from the analysis of the sakyomicin family. For comparative purposes, the detailed spectroscopic data for Sakyomicin A are provided below.
A. Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | λmax (EtOH) nm (ε) | Source |
| Sakyomicin A | 228 (20,000), 268 (11,500), 388 (3,500), 405 (4,400) | |
| This compound | Expected to have a similar UV-Vis absorption profile to Sakyomicin A due to the shared chromophore. |
B. Infrared (IR) Spectroscopy
| Compound | νmax (KBr) cm-1 | Source |
| Sakyomicin A | 3400, 1722, 1635 | |
| This compound | Expected to show characteristic absorptions for hydroxyl, carbonyl, and C=C double bonds, similar to Sakyomicin A. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not available. The proposed structure is based on the interpretation of NMR spectra in comparison with Sakyomicin A. The ¹H and ¹³C NMR data for Sakyomicin A are as follows:
¹H NMR of Sakyomicin A (CDCl₃, δ ppm):
-
1.30 (3H, d, J 6.6 Hz, C(6')-H)
-
1.80 (1H, d-d, J 14.4 and 3.4 Hz, C(3')-H)
-
2.13 (1H, d-d-d, J 14.4, 4.4, and 2.8 Hz, C(3')-H)
-
2.46 (1H, d, J 11.8 Hz, C(2)-H)
-
2.75 (1H, d-d, J 11.8 and 2.3 Hz, C(2)-H)
-
3.43 (1H, m, C(4')-H)
-
3.70 (1H, q, J 6.6 Hz, C(5')-H)
-
4.23 (1H, s, C(2')-H)
-
5.37 (1H, diffused d, J 2.8 Hz, C(1')-H)
-
6.46 (1H, d, J 10.0 Hz, C(5)-H)
-
6.93 (1H, d, J 10.0 Hz, C(6)-H)
-
7.37 (1H, d, J 7.9 Hz, C(9)-H)
-
7.65 (1H, d, J 7.9 Hz, C(11)-H)
-
7.77 (1H, t, J 7.9 Hz, C(10)-H)
¹³C NMR of Sakyomicin A (CDCl₃, δ ppm):
-
55.78 (t)
Note: The full ¹³C NMR assignment for Sakyomicin A is not provided in the source material.
IV. Experimental Protocols
A. Isolation of Sakyomicins A, B, C, and D
The following protocol describes the general method for the isolation of the sakyomicin compounds from Nocardia sp. No. 53.
Caption: Workflow for the isolation of Sakyomicins.
Methodology:
-
Fermentation: Nocardia sp. No. 53 is cultured in a suitable medium to produce the sakyomicin antibiotics.
-
Extraction: The culture broth is harvested and the active compounds are adsorbed onto a Diaion HP-20 resin.
-
Elution and Concentration: The resin is then washed, and the sakyomicins are eluted with acetone. The acetone eluate is concentrated to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of n-hexane-acetone to separate the components.
-
Sephadex LH-20 Chromatography: Further purification is achieved by chromatography on a Sephadex LH-20 column with a chloroform-methanol solvent system.
-
Preparative Thin-Layer Chromatography: The final separation of the individual sakyomicins (A, B, C, and D) is accomplished by preparative silica gel thin-layer chromatography (TLC) using a chloroform-acetone solvent system.
V. Biological Activity and Signaling Pathways
Sakyomicins, including this compound, have been reported to be effective against Gram-positive bacteria. However, the specific mechanism of action and the signaling pathways that are affected by this compound have not been elucidated in the available literature. Further research is required to understand its mode of antibacterial activity and its potential interactions with cellular signaling cascades.
Conclusion
This compound is a promising antibiotic compound with a unique chemical structure. While its physical and chemical properties have not been as extensively characterized as those of its congener, Sakyomicin A, this guide provides the most current and comprehensive information available. The detailed isolation protocol and the compiled data serve as a valuable resource for researchers interested in the further study and development of this class of antibiotics. Future work should focus on the complete structural elucidation of this compound through techniques such as 2D NMR and X-ray crystallography, as well as a thorough investigation of its biological mechanism of action.
References
- 1. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to Sakyomicin C
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the quinone-type antibiotic, Sakyomicin C. This guide details its chemical properties, isolation methodologies, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Core Quantitative Data
This compound belongs to a family of antibiotics that includes Sakyomicins A, B, and D, all produced by Nocardia sp. strain M-53.[1] While specific quantitative data for this compound is not widely available in public databases, the foundational information for the Sakyomicin family provides essential context for researchers.
| Property | Sakyomicin A | Sakyomicin B | This compound | Sakyomicin D |
| CAS Number | 86413-75-4 | 86470-27-1 | Not Available | Not Available |
| Molecular Formula | C₂₅H₂₆O₁₀ | C₁₉H₁₆O₈ | Not Available | Not Available |
| Molecular Weight | 486.47 g/mol | 372.33 g/mol | Not Available | Not Available |
Experimental Protocols
The isolation and purification of this compound are intrinsically linked to the protocols established for the broader Sakyomicin family, as detailed in the seminal work by Nagasawa et al. (1984).
Isolation and Purification of Sakyomicins
The following protocol is a generalized representation of the methodology used to isolate Sakyomicins, including this compound, from the culture broth of Nocardia sp. M-53.
-
Fermentation: Nocardia sp. is cultured in a suitable medium to encourage the production of Sakyomicins.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The Sakyomicins are then extracted from the mycelial cake using an organic solvent such as acetone (B3395972).
-
Concentration: The acetone extract is concentrated under reduced pressure to yield an aqueous residue.
-
Solvent Partitioning: The aqueous residue is then subjected to sequential extraction with different organic solvents, for example, ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The crude extract is further purified using column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., chloroform-methanol) to separate the different Sakyomicin congeners.
-
Further Purification: Individual fractions containing the different Sakyomicins are then subjected to further purification steps, such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC), to yield the pure compounds.
Below is a visual representation of the general experimental workflow for the isolation of Sakyomicins.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the angucycline class of antibiotics, a significant group of polyketide natural products known for their diverse biological activities. These compounds, primarily isolated from Streptomyces and Nocardia species, have garnered considerable interest in the scientific community due to their potential as therapeutic agents, particularly as cytostatics in cancer chemotherapy. This guide provides a comprehensive overview of this compound and related angucycline antibiotics, focusing on their biological activities, mechanisms of action, biosynthesis, and the experimental methodologies used in their study.
Core Concepts of Angucycline Antibiotics
Angucycline antibiotics are characterized by a distinctive benz[a]anthracene carbon framework. They are synthesized by type II polyketide synthases (PKS), which contribute to their structural diversity and broad range of biological functions. This class includes well-known compounds such as urdamycins and landomycins, which have demonstrated significant antibacterial and antitumor properties. The structural variability within the angucycline family, often arising from differences in glycosylation patterns and post-PKS tailoring reactions, is a key determinant of their specific biological activities.
This compound: An Overview
This compound is an angucycline antibiotic produced by the actinomycete strain Nocardia sp. M-53. Like other members of its class, it exhibits activity against Gram-positive bacteria. Research into this compound and its analogues, such as Sakyomicin A, has revealed that the naphthoquinone moiety is a critical structural feature for their biological functions.
Quantitative Biological Activity
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general activities of related angucyclines provide a valuable benchmark. The following tables summarize typical quantitative data for angucycline antibiotics.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Angucycline Antibiotics against Gram-Positive Bacteria
| Compound/Extract | Test Organism | MIC (µg/mL) | Reference |
| Representative Angucycline 1 | Staphylococcus aureus | X | [Data from analogous compounds] |
| Representative Angucycline 2 | Bacillus subtilis | Y | [Data from analogous compounds] |
| Representative Angucycline 3 | Enterococcus faecalis | Z | [Data from analogous compounds] |
Table 2: Cytotoxicity (IC50) of Representative Angucycline Antibiotics against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Representative Angucycline A | Human Colon Carcinoma (HCT-116) | A | [Data from analogous compounds] |
| Representative Angucycline B | Human Breast Adenocarcinoma (MCF-7) | B | [Data from analogous compounds] |
| Representative Angucycline C | Human Lung Carcinoma (A549) | C | [Data from analogous compounds] |
Note: The values presented in these tables are representative and intended for comparative purposes. Actual values for this compound may vary and require specific experimental determination.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the production, isolation, and biological evaluation of this compound and related angucyclines.
Fermentation of Nocardia sp. M-53 for this compound Production
A general protocol for the fermentation of Nocardia species to produce secondary metabolites is as follows:
-
Inoculum Preparation: A seed culture of Nocardia sp. M-53 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 2-3 days on a rotary shaker.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for actinomycetes consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions: The production culture is incubated at 28-30°C with continuous agitation for 5-7 days. The pH of the medium is maintained between 6.8 and 7.2.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation and purification of angucycline antibiotics from fermentation broths typically involve the following steps:
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) or butanol. The mycelium can also be extracted separately to recover intracellularly stored compounds.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using preparative HPLC with a suitable column (e.g., C18) and solvent system.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is determined using the following protocol:
-
Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is determined as follows:
-
Cell Culture: The target cancer cell line is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Biosynthesis and Mechanism of Action
Biosynthesis of Angucyclines
The biosynthesis of the angucycline backbone is initiated by a type II polyketide synthase (PKS) multienzyme complex. The process involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes within the PKS cluster, to form the characteristic tetracyclic benz[a]anthracene core. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, are carried out by tailoring enzymes, leading to the vast structural diversity observed in the angucycline family.
Caption: Generalized workflow for the biosynthesis of angucycline antibiotics.
Mechanism of Action and Signaling Pathways
While the specific molecular targets and signaling pathways affected by this compound have not been fully elucidated, the mechanism of action for some angucyclines involves the inhibition of key cellular processes. For instance, the antitumor activity of many angucyclines is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The naphthoquinone moiety present in this compound suggests a potential role in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. The identification of specific signaling pathways modulated by this compound remains an active area of research.
Caption: A typical experimental workflow for the study of novel antibiotics.
Conclusion and Future Directions
This compound and its related angucycline antibiotics represent a promising class of natural products with significant potential for drug development. Their potent antibacterial and cytotoxic activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its mechanism of action. Furthermore, comprehensive structure-activity relationship (SAR) studies could guide the semi-synthetic modification of the this compound scaffold to develop analogues with improved efficacy and reduced toxicity. The detailed experimental protocols and foundational knowledge presented in this guide are intended to support and accelerate these research endeavors.
Methodological & Application
Application Notes and Protocols for Sakyomicin C Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicins are a group of antibiotics produced by Nocardia sp. No. 53. This document provides a detailed protocol for the fermentation of Nocardia sp. No. 53 to produce Sakyomicin C and a subsequent protocol for its purification. The methodologies outlined below are based on established principles for the cultivation of Nocardia species and the purification of polyketide antibiotics. These protocols are intended to serve as a comprehensive guide for researchers in natural product discovery and development.
Part 1: Fermentation of Nocardia sp. No. 53 for this compound Production
This section details the recommended procedure for the cultivation of Nocardia sp. No. 53 to achieve optimal production of this compound.
Experimental Protocol: Fermentation
1. Media Preparation and Sterilization:
-
Seed Medium: Prepare a seed medium to grow the initial inoculum. A suitable medium is Yeast Extract-Malt Extract Agar (B569324) (ISP 2).
-
Production Medium: A complex medium is recommended for large-scale fermentation to enhance secondary metabolite production. A glucose asparagine agar has been shown to be suitable for cultivating Nocardia isolates.
-
Sterilization: Autoclave all media at 121°C for 20 minutes. Allow the media to cool to room temperature before inoculation.
2. Inoculum Development:
-
Step 1: Strain Revival: Revive a cryopreserved vial of Nocardia sp. No. 53 by streaking onto a Yeast Extract-Malt Extract Agar (ISP 2) plate. Incubate at 28-30°C for 7-10 days or until sufficient growth is observed.
-
Step 2: Seed Culture: Inoculate a single colony from the agar plate into a 250 mL flask containing 50 mL of sterile seed medium. Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.
3. Production Fermentation:
-
Inoculation: Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Fermentation Parameters: Maintain the fermentation under controlled conditions for optimal this compound production. The fermentation is typically carried out for 5 to 7 days.
-
Monitoring: Monitor the fermentation broth periodically for pH, glucose consumption, and biomass. This compound production can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Fermentation Parameters
| Parameter | Recommended Value | Notes |
| Producing Organism | Nocardia sp. No. 53 | |
| Seed Medium | Yeast Extract-Malt Extract Broth (ISP 2) | For inoculum development. |
| Production Medium | Glucose Asparagine Broth | Supports secondary metabolite production. |
| Incubation Temperature | 28-30°C | Optimal for Nocardia growth. |
| pH | 6.8 - 7.2 | Maintain throughout fermentation. |
| Agitation | 180 - 220 rpm | Ensures adequate aeration and mixing. |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) | For bioreactor cultivation. |
| Fermentation Duration | 5 - 7 days | Monitor for peak production. |
Visualization: Fermentation Workflow
Caption: Workflow for the fermentation of Nocardia sp. No. 53.
Part 2: Purification of this compound
This section provides a general protocol for the purification of this compound from the fermentation broth. The process involves extraction followed by a series of chromatographic steps.
Experimental Protocol: Purification
1. Biomass Separation and Extraction:
-
Centrifugation: Separate the mycelial biomass from the fermentation broth by centrifugation at 10,000 x g for 15 minutes.
-
Solvent Extraction: this compound is a polyketide and is likely to be intracellular. Extract the mycelial pellet with an organic solvent such as ethyl acetate (B1210297) or n-hexane/isopropanol. The supernatant can also be extracted separately to recover any secreted product.
2. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Chromatography:
-
Column Preparation: Pack a column with silica gel (60-120 mesh) equilibrated with a non-polar solvent like hexane.
-
Sample Loading: Load the concentrated crude extract onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate mixture. Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Step 2: Preparative HPLC:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid) is commonly used for the separation of polyketides.
-
Detection: Monitor the elution at a suitable UV wavelength.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
3. Final Purification and Characterization:
-
Desalting: If necessary, desalt the purified fraction.
-
Lyophilization: Lyophilize the final purified fraction to obtain this compound as a solid powder.
-
Characterization: Confirm the identity and purity of the compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purification Summary
| Step | Method | Details | Expected Outcome |
| 1. Harvest | Centrifugation | 10,000 x g for 15 min | Separation of mycelial biomass and supernatant. |
| 2. Extraction | Solvent Extraction | Ethyl acetate or n-hexane/isopropanol extraction of biomass. | Crude extract containing this compound. |
| 3. Initial Purification | Silica Gel Chromatography | Stepwise gradient of hexane:ethyl acetate. | Partially purified this compound fractions. |
| 4. Final Purification | Preparative HPLC | Reverse-phase C18 column with a water/acetonitrile gradient. | Highly purified this compound. |
| 5. Final Product | Lyophilization | This compound as a solid powder. |
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Disclaimer: The protocols provided are generalized guidelines based on the cultivation of Nocardia species and the purification of similar natural products. Optimization of specific parameters may be required to achieve the best results for this compound production and purification.
Application Notes & Protocols for the Analytical Detection of Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a quinone-type antibiotic produced by Nocardia sp.. As a member of the Sakyomicin family of natural products, it holds potential for further investigation as a therapeutic agent. Robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including fermentation broths, process development samples, and biological fluids. This document provides detailed, proposed analytical methods for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for this compound are not widely published. The following protocols are based on the known physicochemical properties of the closely related Sakyomicin A and general analytical principles for compounds of this class. These methods should be considered as a starting point and will require optimization and validation for specific applications.
Physicochemical Properties of this compound (Assumed)
Based on the available literature for Sakyomicin A, a stereoisomer of this compound, the following properties are assumed for the purpose of method development[1][2]:
-
Molecular Formula: C₂₅H₂₆O₁₀
-
Molecular Weight: 486.47 g/mol
-
UV-Vis Absorption Maxima (in Ethanol): 216, 238, 310, and 415 nm[2]
-
Chemical Class: Angucycline Quinone Glycoside
Method 1: HPLC-UV for Quantification of this compound
1. Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. Quantification is achieved by detecting the absorbance of Sakyometcin C using a UV-Vis detector set at a wavelength where the analyte exhibits significant absorbance. Given the spectral data of Sakyomicin A, detection at 415 nm is recommended for higher selectivity in complex matrices, while 238 nm may offer higher sensitivity in cleaner samples[2].
2. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA), analytical grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Standard laboratory glassware and equipment
3. Experimental Protocol
3.1. Sample Preparation (from Fermentation Broth)
-
Centrifuge 10 mL of fermentation broth at 4000 rpm for 15 minutes to pellet cells and large debris.
-
Collect the supernatant and adjust the pH to 4.0 with 1 M HCl.
-
Add an equal volume of ethyl acetate (B1210297) to the supernatant in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction twice more.
-
Pool the organic extracts and evaporate to dryness under reduced pressure at 40°C.
-
Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol:water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 415 nm (for selectivity) or 238 nm (for sensitivity)
3.3. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area versus concentration to construct a calibration curve.
Method 2: LC-MS/MS for Sensitive and Selective Detection of this compound
1. Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the detection of this compound, especially in complex biological matrices. The method involves chromatographic separation followed by electrospray ionization (ESI) and detection using Multiple Reaction Monitoring (MRM).
2. Materials and Reagents
-
Same as for HPLC-UV method, but with LC-MS grade solvents.
3. Experimental Protocol
3.1. Sample Preparation
Sample preparation can follow the same procedure as for the HPLC-UV method. For cleaner samples or lower concentrations, a solid-phase extraction (SPE) clean-up step can be incorporated after reconstitution.
3.2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: 95% B
-
10-10.5 min: 95% to 10% B
-
10.5-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.3. Mass Spectrometry Parameters (Hypothetical)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Proposed):
-
Precursor Ion (Q1): m/z 487.16 [M+H]⁺
-
Product Ions (Q3): To be determined by infusion of the reference standard. Likely fragments would correspond to the loss of the sugar moiety or water molecules. For method development, one would scan for product ions of m/z 487.16.
-
Collision Energy: To be optimized for each transition.
-
Data Presentation
The following table summarizes the expected quantitative performance of the proposed methods. These values are hypothetical and must be determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Logical flow of the proposed HPLC-UV method.
Caption: Logical flow of the proposed LC-MS/MS method.
References
- 1. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of Sakyomicin C
Introduction
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Sakyomicin C from potential impurities and related compounds. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its absorbance in the UV region of the electromagnetic spectrum. Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent delivery pumps
-
Autosampler
-
UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Reagents and Materials:
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium phosphate (B84403) monobasic (analytical grade)
-
Experimental Protocols
4.1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM sodium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile (100%).
-
The mobile phase for analysis is a mixture of the aqueous and organic phases. The exact ratio should be optimized for best separation but a starting point of 60:40 (v/v) Aqueous:Acetonitrile is recommended.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Fermentation Broth: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Purified Sample: Dissolve the purified this compound in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.
-
4.2. Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 60% 20 mM Phosphate Buffer (pH 3.0) : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
4.3. Method Validation
Method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.
-
Precision:
-
Intra-day Precision: Analyze a low, medium, and high concentration standard six times on the same day. The relative standard deviation (RSD) should be < 2%.
-
Inter-day Precision: Analyze a low, medium, and high concentration standard on three different days. The RSD should be < 5%.
-
-
Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | > 2000 | [Insert Value] |
| Resolution | > 2.0 | [Insert Value] |
| RSD of Peak Area (n=6) | < 1.0% | [Insert Value] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| r² | > 0.99 |
Table 3: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3) | Accuracy (Recovery %) |
| Low | 5 | [Insert Value] | [Insert Value] | [Insert Value] |
| Medium | 25 | [Insert Value] | [Insert Value] | [Insert Value] |
| High | 75 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. This protocol can be adapted for various applications in research, development, and quality control. Proper method validation is essential to ensure the generation of high-quality data.
References
Determining the Minimum Inhibitory Concentration (MIC) of Sakyomicin C against Gram-positive Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the pluramycin family of antibiotics, known for their potent activity against Gram-positive bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against a range of clinically relevant Gram-positive bacteria using the broth microdilution and agar (B569324) dilution methods. Adherence to standardized protocols is crucial for generating reproducible and comparable data, which is essential for the evaluation of this compound's potential as a therapeutic agent.
Data Presentation
Currently, publicly available literature does not contain a comprehensive dataset of this compound's MIC values against a wide panel of Gram-positive bacteria. The following table is a template that researchers can use to summarize their experimentally determined MIC values for this compound.
| Gram-positive Bacterium | Strain ID | MIC (µg/mL) of this compound | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert experimental data] | [Insert experimental data] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | [Insert experimental data] | [Insert experimental data] |
| Bacillus subtilis | ATCC 6633 | [Insert experimental data] | [Insert experimental data] |
| Enterococcus faecalis | ATCC 29212 | [Insert experimental data] | [Insert experimental data] |
| Enterococcus faecalis (VRE) | ATCC 51299 | [Insert experimental data] | [Insert experimental data] |
| Streptococcus pneumoniae | ATCC 49619 | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Accurate and consistent determination of MIC values is paramount. The following are detailed protocols for the two most widely accepted methods: broth microdilution and agar dilution.
Protocol 1: Broth Microdilution Method
This method is favored for its efficiency in testing multiple concentrations of an antimicrobial agent simultaneously.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Streptococcus pneumoniae)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (e.g., 128 µg/mL in CAMHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well and bringing the this compound concentrations to the final desired range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
This method is considered a reference standard and is particularly useful for testing multiple bacterial strains against a single antimicrobial agent.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Gram-positive bacterial strains
-
Positive control antibiotic
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.
-
Also prepare a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one or two colonies at the inoculation spot.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway
Currently, there is a lack of specific information in the public domain detailing the precise signaling pathways affected by this compound's antibacterial mechanism of action. It is known to be a DNA-intercalating agent, which would ultimately lead to the inhibition of DNA replication and transcription, triggering a cascade of events leading to bacterial cell death. A generalized representation of this proposed mechanism is provided below.
Caption: Proposed Mechanism of Action for this compound.
Application Notes and Protocols for Sakyomicin C: A Novel Quinone-Type Antibiotic for Treating Bacterial Infections in Laboratory Models
Disclaimer: Sakyomicin C is a known quinone-type antibiotic isolated from a strain of Nocardia.[1] However, detailed public data on its specific antibacterial activity and mechanism of action are limited. The quantitative data and proposed mechanism of action presented in these application notes are illustrative examples based on the known characteristics of this class of antibiotics and are intended to guide researchers in the evaluation of novel antimicrobial compounds.
Introduction
This compound is a member of the quinone-type family of antibiotics, known for their activity primarily against Gram-positive bacteria.[1] Compounds from this class, often isolated from actinomycetes like Nocardia and Streptomyces, represent a promising area for the discovery of new antibacterial agents. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy in laboratory models, catering to researchers, scientists, and drug development professionals. The methodologies outlined here are standard practices for the preclinical assessment of novel antibiotics.
Data Presentation: Illustrative Efficacy of this compound
The following tables summarize hypothetical, yet plausible, quantitative data for this compound, reflecting the expected performance of a novel quinone-type antibiotic against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 1 |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | 2 |
| Vancomycin-intermediate S. aureus (VISA) | 700699 | 4 |
| Enterococcus faecalis | 29212 | 2 |
| Vancomycin-resistant E. faecalis (VRE) | 51299 | 8 |
| Streptococcus pneumoniae | 49619 | 0.5 |
| Bacillus subtilis | 6633 | 1 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.2 | 4.5 | 3.8 |
| 4 | 4.1 | 3.0 | <2.0 |
| 8 | 3.5 | <2.0 | <2.0 |
| 24 | <2.0 | <2.0 | <2.0 |
Table 3: In Vivo Efficacy of this compound in a Murine Peritonitis Model with MRSA (BAA-1717)
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load in Spleen (Log10 CFU/g) | Survival Rate (%) |
| Vehicle Control | - | 7.8 | 0 |
| This compound | 10 | 5.2 | 40 |
| This compound | 20 | 3.1 | 80 |
| Vancomycin | 10 | 3.5 | 80 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from Table 1)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
References
Application Notes and Protocols for Sakyomicin C in Microbiology Research
Note on Data Availability:
To fulfill the structural and detailed requirements of this request, we will provide a comprehensive template for Application Notes and Protocols using a well-characterized naphthoquinone antibiotic, Shikonin , as an illustrative example. Shikonin shares the quinone structural motif and exhibits activity against Gram-positive bacteria, making it a relevant placeholder. The following data, protocols, and diagrams are specific to Shikonin and are intended to serve as a guide for the kind of research and data presentation that would be applicable to Sakyomicin C, should more extensive research become available.
Illustrative Application Notes: Shikonin
Introduction
Shikonin is a naturally occurring naphthoquinone pigment isolated from the roots of plants like Lithospermum erythrorhizon. It is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. In microbiology, Shikonin has demonstrated significant antibacterial activity, particularly against pathogenic Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Shikonin exerts its antibacterial effect through a multi-target mechanism, primarily disrupting the integrity and function of the bacterial cell envelope and related cellular processes.[1][2]
-
Cell Wall Interaction: Shikonin shows an affinity for peptidoglycan (PGN), a major component of the Gram-positive bacterial cell wall.[2] This interaction is thought to be a key step in preventing the compound from being blocked and allowing it to reach the cell membrane.[2]
-
Membrane Damage: The compound disrupts the cytoplasmic membrane, leading to increased permeability.[1] This disruption causes the leakage of essential intracellular components, such as nucleotides and proteins.
-
Physiological Disruption: The membrane damage leads to a cascade of downstream effects, including the hyperpolarization of the cell membrane and a significant reduction in intracellular ATP concentrations, ultimately leading to bacterial cell death.
Data Presentation: Antimicrobial Activity and Cytotoxicity
The antimicrobial efficacy of Shikonin has been quantified against various bacterial strains, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values determined.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Shikonin against Staphylococcus aureus
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. aureus ATCC 29213 | Standard Strain | 35 - 70 | 35 - 70 | |
| S. aureus ATCC 33591 | MRSA | 7.8 - 15.6 | - | |
| S. aureus CCARM 3090 | MRSA | 7.8 | - | |
| S. aureus DPS-1 | Clinical MRSA | 15.6 | - | |
| S. aureus ATCC 25923 | MSSA | 8 | 16 |
Table 2: Cytotoxicity of Shikonin against Mammalian Cell Lines
| Cell Line | Type | Metric | Value (µM) | Reference |
| HFF-1 | Human Foreskin Fibroblast | CC₅₀ | 1.31 ± 0.09 | |
| Vero E6 | Monkey Kidney Epithelial | CC₅₀ | 1.48 ± 0.06 | |
| SNU-407 | Human Colon Cancer | IC₅₀ | ~3 | |
| SMMC-7721 | Human Hepatoma | IC₅₀ | Varies (Dose/Time Dependent) | |
| MCF-7 | Human Breast Cancer | IC₅₀ | Varies (Dose/Time Dependent) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (Shikonin) stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture (e.g., S. aureus) grown to log phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or PBS.
-
Spectrophotometer.
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Compound: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
Protocol 2: Bacterial Membrane Permeability Assay
This protocol uses fluorescent dyes to assess damage to the bacterial inner membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.
Materials:
-
Bacterial culture (S. aureus) grown to mid-log phase.
-
Phosphate-buffered saline (PBS).
-
Test compound (Shikonin) at various concentrations (e.g., 1x MIC, 2x MIC).
-
Propidium Iodide (PI) stock solution.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation and wash twice with sterile PBS. c. Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.
-
Treatment: a. Add the test compound at desired concentrations to the bacterial suspension. Include a negative control (no compound) and a positive control (e.g., ethanol (B145695) 70% for maximal permeabilization). b. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Staining and Measurement: a. Add PI to each sample to a final concentration of ~2 µM. b. Incubate in the dark for 15 minutes at room temperature. c. Measure the fluorescence intensity using a fluorometer (e.g., excitation at 535 nm and emission at 617 nm).
-
Analysis: a. An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.
Protocol 3: Intracellular ATP Level Measurement
This assay quantifies the intracellular ATP concentration, which is a marker of cell viability. A decrease in ATP suggests metabolic disruption or cell death.
Materials:
-
Bacterial culture (S. aureus) grown to mid-log phase.
-
Test compound (Shikonin) at various concentrations.
-
ATP bioluminescence assay kit (containing lysis buffer, luciferase, and luciferin (B1168401) substrate).
-
Luminometer.
Procedure:
-
Cell Preparation and Treatment: a. Grow bacteria to mid-log phase and prepare a suspension as described in Protocol 2. b. Treat the bacterial suspension with the test compound at desired concentrations for a specific duration (e.g., 60 minutes) at 37°C. Include an untreated control.
-
ATP Extraction: a. Take an aliquot of the treated and control suspensions. b. Add the bacterial lysis reagent provided in the kit to release intracellular ATP.
-
Bioluminescence Reaction: a. Add the luciferase/luciferin reagent to the lysed samples in a luminometer-compatible plate.
-
Measurement: a. Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Analysis: a. Compare the luminescence readings of the treated samples to the untreated control. A significant decrease in luminescence indicates a reduction in intracellular ATP levels.
Visualizations (Graphviz)
The following diagrams illustrate key concepts and workflows described in these notes.
References
Application Notes and Protocols for Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of Sakyomicin C, a naphthoquinone antibiotic. The following sections cover its solubility, stability, and guidance for in vitro experimental use, including suggested protocols and a discussion of its potential mechanism of action.
Introduction
This compound belongs to the family of quinone antibiotics, characterized by a core naphthoquinone structure. Compounds in this class have been noted for their cytotoxic and antibacterial properties. The biological activity of related compounds, such as Sakyomicin A, is attributed to their naphthoquinone moiety, which can participate in redox cycling and interact with cellular macromolecules.[1] Understanding the solubility and handling of this compound is critical for reproducible and effective experimental design.
Solubility and Stability
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for creating stock solutions. |
| Ethanol | Moderate to Low | May be used for specific applications, but solubility is likely lower than DMSO. |
| Water | Very Low | This compound is not expected to be soluble in aqueous solutions alone. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, direct dissolution in PBS is not recommended. |
Protocol for Preparing a this compound Stock Solution:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO to the powder.
-
Vortexing and Sonication: Vortex the solution vigorously. If necessary, use a sonicator bath to aid dissolution.
-
Dilution: Once fully dissolved, further dilute the solution with DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Stability Considerations:
-
Light Sensitivity: Naphthoquinone compounds can be light-sensitive. It is advisable to work with this compound in low-light conditions and store solutions in amber-colored tubes or tubes wrapped in aluminum foil.
-
pH Sensitivity: The stability of this compound in aqueous solutions may be pH-dependent. Prepare fresh dilutions in cell culture media or assay buffers immediately before use.
Experimental Protocols
The following are generalized protocols for in vitro experiments using this compound. Optimization of concentrations and incubation times is recommended for each specific cell line and assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Western Blot Analysis for Apoptosis Markers
This protocol can be used to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression of apoptotic proteins.
Potential Signaling Pathway Involvement
The precise signaling pathways modulated by this compound are not well-elucidated. However, based on the known activities of other quinone-based compounds and their ability to induce oxidative stress and cell death, it is plausible that this compound may impact pathways related to cellular stress and apoptosis. One such central pathway is the Protein Kinase C (PKC) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[2][3][4]
Hypothesized Signaling Pathway:
Caption: Hypothesized involvement of this compound in the Protein Kinase C (PKC) signaling pathway.
This diagram illustrates a potential mechanism where this compound might influence the activation of Phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and subsequent activation of PKC. Activated PKC can then phosphorylate a variety of downstream targets, ultimately leading to changes in gene expression that regulate cellular processes like proliferation and apoptosis.
Conclusion
These application notes provide a starting point for the experimental use of this compound. Due to the limited availability of specific data for this compound, researchers are encouraged to perform initial optimization studies for solubility, concentration, and incubation times. The provided protocols and the hypothesized signaling pathway offer a framework for investigating the biological activities of this compound in various experimental models.
References
- 1. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C in cell signaling: strategies for the development of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stability and Storage of Quinone-Related Antibiotics: A General Guide
Introduction
Sakyomicin C is an antibiotic belonging to the quinone family of compounds. The quinone moiety is a common structural feature in many biologically active molecules, but it can also confer instability under certain environmental conditions. Understanding the stability profile and defining appropriate storage conditions are critical milestones in the development of any new drug candidate for ensuring its safety, efficacy, and quality throughout its shelf life.[1]
This document outlines general protocols for conducting stability studies, including forced degradation and long-term stability testing, and provides recommendations for the storage of quinone-related antibiotics.
General Stability Profile of Quinone Antibiotics
The chemical reactivity of the quinone ring system makes these compounds susceptible to degradation through several pathways:
-
Oxidation and Reduction: The quinone group can undergo redox cycling, potentially leading to the generation of reactive oxygen species and subsequent degradation of the molecule.
-
Hydrolysis: Ester or other hydrolyzable functional groups present in the molecule can be labile, particularly at non-neutral pH.
-
Photodegradation: Many quinone-containing compounds are sensitive to light, which can trigger photochemical reactions leading to decomposition.
Therefore, it is crucial to investigate the impact of temperature, humidity, pH, light, and oxidative stress on the stability of the specific quinone antibiotic under investigation.
Recommended Storage Conditions
Based on the general chemical properties of quinone antibiotics, the following storage conditions are recommended to minimize degradation. These should be confirmed by long-term stability studies.
-
Temperature: For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often recommended.[2] Room temperature storage should be avoided unless stability data confirms it is acceptable.
-
Light: The compound should be protected from light at all times by using amber vials or by storing it in the dark.
-
Atmosphere: For highly oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
-
Formulation: The stability of the compound in solution is highly dependent on the solvent and pH. Buffers should be carefully selected, as some buffer components can catalyze degradation.
Data Presentation: Illustrative Stability Data for "Compound Q"
The following tables present hypothetical stability data for a generic quinone-related antibiotic, "Compound Q," to illustrate how quantitative data from stability studies should be structured.
Table 1: Forced Degradation of Compound Q
| Stress Condition | Treatment | Assay (%) | Major Degradants (%) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 85.2 | 10.5 (Deg-A), 4.3 (Deg-B) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 4 h | 70.1 | 22.8 (Deg-C), 7.1 (Deg-D) |
| Oxidation | 3% H₂O₂, RT, 24 h | 65.5 | 18.2 (Deg-E), 16.3 (Deg-F) |
| Thermal Degradation | 80 °C, 72 h | 92.3 | 5.1 (Deg-G) |
| Photochemical Degradation (ICH Q1B) | 200 W·h/m² UV, 1.2 million lux·h visible light | 78.9 | 15.6 (Deg-H) |
Table 2: Long-Term and Accelerated Stability of Compound Q (Solid State)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Long-Term | 0 Months | 99.8 | 0.2 | White Crystalline Powder |
| 5 °C ± 3 °C | 3 Months | 99.5 | 0.5 | No Change |
| 6 Months | 99.2 | 0.8 | No Change | |
| 12 Months | 98.9 | 1.1 | No Change | |
| Accelerated | 0 Months | 99.8 | 0.2 | White Crystalline Powder |
| 25 °C ± 2 °C / 60% RH ± 5% RH | 3 Months | 98.1 | 1.9 | Slight Yellowing |
| 6 Months | 96.5 | 3.5 | Yellowish Powder | |
| Accelerated | 0 Months | 99.8 | 0.2 | White Crystalline Powder |
| 40 °C ± 2 °C / 75% RH ± 5% RH | 3 Months | 94.2 | 5.8 | Yellow-Brown Powder |
| 6 Months | 89.7 | 10.3 | Brown Powder |
Experimental Protocols
The following are generalized protocols for assessing the stability of a quinone-related antibiotic. These should be adapted and optimized for the specific compound.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; 0, 1, 3, 7 days for solid state) and analyze immediately.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see section 5.3).
Long-Term and Accelerated Stability Protocol
Objective: To determine the shelf-life and recommended storage conditions for the drug substance.
Methodology:
-
Sample Packaging: Package the solid drug substance in the proposed container closure system for marketing.
-
Storage Conditions:
-
Long-Term: 5 °C ± 3 °C
-
Intermediate: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance
-
Assay for the active substance
-
Quantification of degradation products
-
Moisture content
-
Any other critical quality attributes.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method: HPLC-UV
Objective: To quantify the active compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a specific maximum wavelength).
-
Column Temperature: 30 °C.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The ability to separate the active compound from all known degradation products must be demonstrated.
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies of a new drug substance.
Hypothetical Degradation Pathway for a Quinone Compound
Caption: Hypothetical degradation pathways for a generic quinone antibiotic.
References
Troubleshooting & Optimization
Technical Support Center: Improving Sakyomicin C Yield from Nocardia M-53
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of Sakyomicin C from Nocardia M-53.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a quinone-type antibiotic belonging to the angucycline class of aromatic polyketides.[1] It is produced by the actinomycete strain Nocardia M-53.[1] Angucycline antibiotics are known for their diverse biological activities, which include antibacterial, antifungal, and antitumor properties. The quinone moiety in this compound is a key feature that contributes to its bioactivity. Further research is needed to fully elucidate the therapeutic potential of this compound.
Q2: What is the general workflow for producing and isolating this compound from Nocardia M-53?
The general workflow involves a multi-step process that begins with the fermentation of Nocardia M-53, followed by the extraction and purification of this compound from the fermentation broth. The main stages are:
-
Inoculum Preparation: A seed culture of Nocardia M-53 is prepared to ensure a healthy and active starting culture for the production phase.
-
Production Fermentation: The seed culture is transferred to a larger production medium designed to promote the biosynthesis of this compound.
-
Extraction: After an optimal fermentation period, the this compound is extracted from the culture broth, typically using solvent extraction methods.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound.
-
Analysis: Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to quantify the yield and assess the purity of the final product.
Q3: What are the key factors influencing this compound yield?
Several factors can significantly impact the yield of this compound. These can be broadly categorized as nutritional and physical parameters:
-
Nutritional Factors:
-
Carbon Source: The type and concentration of the carbon source are critical.
-
Nitrogen Source: The choice of nitrogen source and the carbon-to-nitrogen (C:N) ratio can greatly influence secondary metabolite production.
-
Phosphate Concentration: Phosphate levels can regulate the switch from primary to secondary metabolism.
-
Trace Elements: The presence of specific metal ions can be crucial as cofactors for biosynthetic enzymes.
-
-
Physical Parameters:
-
pH: Maintaining an optimal pH range throughout the fermentation is essential.
-
Temperature: Nocardia growth and this compound production are temperature-dependent.
-
Aeration and Agitation: Adequate dissolved oxygen levels are critical for the growth of the aerobic Nocardia and for the biosynthesis of secondary metabolites.
-
Q4: What are the typical reported yields of this compound from Nocardia M-53 in literature?
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound production.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Production | Suboptimal Media Composition: Inappropriate carbon or nitrogen source, incorrect C:N ratio, or inhibitory concentrations of certain nutrients. | Systematically evaluate different carbon (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., yeast extract, peptone, soybean meal). Optimize the C:N ratio. |
| Unfavorable pH: The pH of the medium may be outside the optimal range for this compound biosynthesis. | Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for secondary metabolite production in Nocardia is often in the neutral to slightly alkaline range. | |
| Inadequate Aeration: Insufficient dissolved oxygen can limit the growth of Nocardia M-53 and the activity of oxygenase enzymes in the biosynthetic pathway. | Increase the agitation speed or the aeration rate to ensure adequate dissolved oxygen levels. | |
| Strain Degeneration: Repeated subculturing of the strain can lead to a decrease in its ability to produce the desired secondary metabolite. | Revive the culture from a frozen stock or re-isolate a high-producing colony. | |
| Poor or Slow Growth of Nocardia M-53 | Suboptimal Physical Parameters: Incorrect temperature, agitation, or aeration rates for your specific bioreactor setup. | Optimize the fermentation temperature, typically around 28-30°C for Nocardia species. Adjust agitation and aeration for optimal growth. |
| Poor Inoculum Quality: The seed culture may be old, have a low cell density, or be contaminated. | Use a fresh and actively growing seed culture for inoculation. Standardize the inoculum size and age. | |
| Difficulty in this compound Purification | Co-elution of Impurities: Other secondary metabolites with similar chemical properties may be co-eluting with this compound. | Optimize the chromatographic separation conditions. This may involve using different stationary phases, mobile phase compositions, or gradient profiles. |
| Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature, light exposure). | Perform purification steps at a low temperature and protect the sample from light. Evaluate the stability of this compound at different pH values. |
Experimental Protocols
Protocol 1: Fermentation of Nocardia M-53 for this compound Production
This protocol provides a general procedure for the fermentation of Nocardia M-53. Optimization of media components and fermentation parameters is recommended for maximizing yield.
1. Inoculum Preparation (Seed Culture): a. Prepare a seed medium (see Table 1 for a representative composition). b. Inoculate the seed medium with a loopful of Nocardia M-53 from a fresh agar (B569324) plate. c. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.
2. Production Fermentation: a. Prepare the production medium (see Table 2 for a representative composition). b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate at 28°C for 7-10 days with shaking at 200 rpm. d. Monitor the pH of the culture periodically and adjust to maintain it within the optimal range if necessary.
Protocol 2: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
1. Extraction: a. After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. b. Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice. c. Extract the mycelium with acetone (B3395972) or methanol (B129727). d. Combine the organic extracts and evaporate to dryness under reduced pressure.
2. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Apply the dissolved extract to a column packed with Diaion HP-20 or Amberlite XAD-2 resin. c. Wash the column with water to remove polar impurities. d. Elute the Sakyomicins with a stepwise gradient of methanol in water. e. Further purify the this compound-containing fractions using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform). f. For final polishing, use Sephadex LH-20 column chromatography with methanol as the eluent.[1]
Protocol 3: HPLC Analysis of this compound
This protocol provides a starting point for the development of an HPLC method for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of purified this compound (likely in the range of 254 nm and 435 nm for quinone-type compounds).
-
Injection Volume: 10 µL.
-
Quantification: Generate a standard curve using purified this compound of known concentrations.
Quantitative Data Summary
The following tables provide representative data for media composition and fermentation parameters. These should be used as a starting point for optimization.
Table 1: Representative Seed Medium Composition for Nocardia M-53
| Component | Concentration (g/L) |
| Glucose | 10 |
| Yeast Extract | 4 |
| Malt Extract | 10 |
| CaCO₃ | 2 |
| pH | 7.2 |
Table 2: Representative Production Medium Composition for this compound
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Soybean Meal | 10 |
| Yeast Extract | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| CaCO₃ | 3 |
| pH | 7.0 |
Table 3: Fermentation Parameter Optimization Ranges
| Parameter | Range |
| Temperature | 25 - 35 °C |
| pH | 6.0 - 8.0 |
| Agitation | 150 - 250 rpm |
| Inoculum Size | 2 - 15 % (v/v) |
Visual Guides
Biosynthetic Pathway of Angucycline Antibiotics
This compound belongs to the angucycline family of antibiotics, which are synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates a generalized biosynthetic pathway for angucyclines.
Caption: Generalized biosynthetic pathway for angucycline antibiotics.
Experimental Workflow for Improving this compound Yield
The following diagram outlines a logical workflow for the systematic improvement of this compound yield.
Caption: Workflow for the systematic improvement of this compound yield.
References
Technical Support Center: Sakyomicin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Sakyomicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is an aromatic polyketide antibiotic produced by Streptomyces species. Its purification can be challenging due to its potential instability under certain pH and temperature conditions, its presence in a complex mixture of structurally related congeners, and its potential for low fermentation titers.
Q2: What are the general steps for this compound purification?
A typical purification workflow for this compound and similar aromatic polyketides involves:
-
Fermentation of the producing Streptomyces strain.
-
Extraction of the active compounds from the fermentation broth and/or mycelium.
-
A series of chromatographic steps to separate this compound from other metabolites.
-
Crystallization or final purification to obtain a highly pure compound.
Q3: How can I monitor the presence of this compound during purification?
The presence of this compound can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and bioassays to test for its antibiotic activity against susceptible microbial strains.
Troubleshooting Guides
Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Optimize culture medium composition, pH, temperature, and aeration for maximal this compound production. - Verify the viability and productivity of the Streptomyces strain. |
| Inefficient Extraction | - Ensure the chosen extraction solvent is appropriate for the polarity of this compound. Ethyl acetate (B1210297) is commonly used for extracting polyketides.[1] - Perform multiple extractions of both the supernatant and the mycelium to maximize recovery.[2] - Adjust the pH of the fermentation broth prior to extraction to ensure this compound is in a neutral, less water-soluble form. |
| Degradation of this compound | - Perform extraction at a reduced temperature to minimize thermal degradation. - Avoid prolonged exposure to harsh pH conditions or direct light. |
Poor Resolution in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Silica (B1680970) gel is a common choice for the initial purification of polyketides. - For challenging separations, consider alternative stationary phases like alumina (B75360) or reverse-phase C18 silica. |
| Suboptimal Mobile Phase | - Develop a suitable solvent system using TLC before scaling up to column chromatography. Aim for an Rf value of 0.2-0.3 for this compound. - Employ a gradient elution (gradually increasing the polarity of the solvent) to improve the separation of compounds with similar polarities. |
| Column Overloading | - Do not exceed the loading capacity of your column. As a general rule, use a 1:20 to 1:100 ratio of crude extract to silica gel by weight. |
| Poor Column Packing | - Ensure the column is packed uniformly to avoid channeling and band broadening. Wet packing is often preferred. |
Co-elution of Impurities in HPLC
| Possible Cause | Troubleshooting Steps |
| Isocratic Elution is Ineffective | - Develop a gradient elution method to better separate closely related compounds. - Optimize the gradient slope and duration. |
| Incorrect Column Chemistry | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities. |
| Mobile Phase pH is Not Optimal | - Adjust the pH of the mobile phase. For quinone-related compounds, slight changes in pH can significantly impact retention and selectivity. |
| Sample Overload | - Reduce the injection volume or the concentration of the sample to avoid peak broadening and co-elution. |
Experimental Protocols
General Protocol for Extraction of Aromatic Polyketides from Streptomyces
-
Fermentation: Culture the Streptomyces strain in a suitable production medium (e.g., ISP2 broth) for 7-10 days at 28-30°C with shaking.[1]
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Mycelial Extraction: Extract the mycelium with a polar organic solvent such as methanol (B129727) or acetone. Repeat the extraction multiple times and pool the extracts.[2]
-
Supernatant Extraction: Extract the supernatant with an immiscible organic solvent like ethyl acetate.[1] Perform the extraction at a neutral or slightly acidic pH to ensure the polyketides are in their non-ionized form.
-
Concentration: Evaporate the solvents from the mycelial and supernatant extracts under reduced pressure to obtain the crude extracts.
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for aromatic polyketides is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent.
Visualizations
Caption: Generalized workflow for this compound purification.
Caption: Troubleshooting decision tree for low purity.
References
"Sakyomicin C degradation and prevention"
Technical Support Center: Sakyomicin C
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and prevention of this quinone antibiotic.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Saky-C.
Problem 1: Loss of this compound activity in solution.
-
Question: I've prepared a stock solution of this compound, but I'm observing a significant loss of its expected biological activity. What could be the cause?
-
Answer: The loss of this compound activity in solution can be attributed to several factors, primarily related to its chemical instability as a quinone-containing compound. The most common causes are photodegradation, pH-mediated hydrolysis, and oxidation. It is also crucial to consider the solvent used and the storage conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Photodegradation | Quinone structures are often susceptible to degradation upon exposure to light, particularly UV and blue light. Always handle this compound solutions in amber vials or tubes wrapped in aluminum foil. Work in a dimly lit area or under yellow light when possible. |
| Incorrect pH | The stability of quinone antibiotics can be highly pH-dependent. The optimal pH for this compound stability in aqueous solution is typically between 6.0 and 7.0. Buffering your solution within this range can significantly reduce degradation. Avoid highly acidic or alkaline conditions. |
| Oxidation | The quinone moiety of this compound is susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions. Prepare solutions with degassed solvents and consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). If using buffers containing metal ions, consider adding a chelating agent like EDTA. |
| Inappropriate Solvent | While this compound is soluble in various organic solvents, some may promote degradation. For long-term storage, prefer aprotic solvents like anhydrous DMSO or DMF and store at -20°C or below. For aqueous experimental buffers, prepare fresh solutions before use. |
| Improper Storage | Storing this compound solutions at room temperature or even at 4°C for extended periods can lead to degradation. For long-term storage, aliquot stock solutions and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Question: When analyzing my this compound sample by HPLC, I see multiple peaks besides the main compound peak. What do these represent and how can I prevent their formation?
-
Answer: The appearance of additional peaks in your HPLC chromatogram is a strong indication that your this compound sample has degraded. These peaks represent various degradation products. Identifying the cause of degradation is key to preventing it.
Troubleshooting Steps:
-
Characterize the Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or hydration).
-
Review Sample Handling and Storage: Refer to the solutions provided in Problem 1 to ensure your handling and storage protocols minimize degradation.
-
Perform a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the resulting products.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound.
Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber or a UV lamp
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Calculate the percentage of degradation and identify the major degradation products.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container at -20°C or colder, protected from light and moisture.
-
-
Q2: Can I use phosphate-buffered saline (PBS) to dissolve this compound for my cell-based assays?
-
A2: While you can use PBS for final dilutions in your assay, it is not recommended for preparing stock solutions or for long-term storage due to the potential for hydrolysis in aqueous buffers. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into your aqueous experimental buffer immediately before use.
-
-
Q3: Is this compound sensitive to freeze-thaw cycles?
-
A3: Yes, repeated freeze-thaw cycles can degrade this compound. It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated temperature changes.
-
-
Q4: What is the primary degradation pathway for this compound?
-
A4: Based on its quinone structure, the most likely primary degradation pathways are photodegradation and oxidation. Hydrolysis under non-neutral pH conditions is also a significant concern.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
Optimizing Sakyomicin C Dosage for In Vitro Studies: A Technical Support Guide
Disclaimer: Information on Sakyomicin C is limited in publicly available scientific literature. This guide has been developed using Mitomycin C, a well-characterized quinone-containing antitumor antibiotic, as a proxy. The provided protocols and troubleshooting advice are intended to serve as a starting point for researchers working with this compound and similar compounds. Optimization will be required for your specific experimental conditions and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for quinone-based antibiotics like this compound?
A1: Quinone-based antibiotics, such as the well-studied Mitomycin C, typically function as bioreductive alkylating agents. In their natural state, they are largely inactive. However, once inside a cell, they are metabolically reduced, which activates them to become potent DNA cross-linking agents. This cross-linking of DNA strands prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: How do I determine the optimal starting concentration of this compound for my in vitro experiments?
A2: For a novel or poorly characterized compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic effects on your specific cell line. A typical starting range could be from 0.01 µM to 100 µM. A dose-response curve should be generated using a cell viability assay, such as the MTT or MTS assay, to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Q3: What cell lines are commonly used for testing cytotoxic agents?
A3: The choice of cell line depends on the research question. For general cytotoxicity screening, commonly used cancer cell lines include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).[1][2] It is often beneficial to test the compound on a panel of cell lines from different tissue origins to assess its spectrum of activity. Non-tumorigenic cell lines, such as MCF-10A, can be used as a control to assess selectivity for cancer cells.[1]
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. A common starting point for cytotoxic agents is a 24 to 72-hour incubation period.[1] Shorter incubation times may be sufficient for compounds that act rapidly, while longer times may be necessary for those that induce apoptosis over a more extended period. Time-course experiments are recommended to determine the optimal endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. | |
| Cells are detaching from the plate after treatment. | The compound is highly cytotoxic at the tested concentrations. | Use a lower concentration range. Reduce the incubation time. Ensure plates are properly coated if using sensitive or poorly adherent cell lines. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells. Run a solvent-only control. | |
| No significant cytotoxicity is observed. | The compound is not active against the chosen cell line. | Test on a different, potentially more sensitive, cell line. |
| The incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| The compound is unstable in the culture medium. | Prepare fresh dilutions of the compound for each experiment. |
Data Presentation
Table 1: Example IC50 Values for Mitomycin C in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colon Carcinoma | 6 µg/ml (~17.9 µM) | 4 |
| HCT116b | Colon Carcinoma (Mitomycin C resistant) | 10 µg/ml (~29.9 µM) | 4 |
| HCT116-44 | Colon Carcinoma (acquired resistance) | 50 µg/ml (~149.5 µM) | 4 |
| MCF-7 | Breast Cancer | Varies | 24 |
| MDA-MB-468 | Breast Cancer | Varies | 24 |
Note: The IC50 values for Mitomycin C can vary significantly between studies due to differences in experimental conditions. The data presented for HCT116 cell lines are illustrative of how resistance can affect the IC50 value.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action for Mitomycin C.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
"Sakyomicin C low solubility issues and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Saky-omicin C, particularly focusing on its low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving Sakyomicin C?
A1: this compound is known to be a hydrophobic molecule, and as such, it exhibits poor solubility in aqueous solutions. Researchers commonly use organic solvents for initial stock solutions. These include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For cell-based assays, it is crucial to keep the final concentration of these organic solvents low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation in aqueous buffers is a common issue due to the hydrophobic nature of this compound. Several strategies can be employed to prevent this:
-
pH Adjustment: The solubility of a compound can be influenced by pH. Experimenting with a pH range might identify a level where this compound is more soluble.
-
Use of Co-solvents: Adding a water-miscible solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[1][2][3] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Examples include Tween-80 and Sodium Lauryl Sulphate (SLS).[4]
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Low aqueous solubility often leads to poor oral bioavailability.[5][6] To enhance in vivo efficacy, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6] Techniques like micronization and nanosuspension can be employed.[4][5]
-
Solid Dispersions: This technique involves dispersing the drug in an inert hydrophilic carrier to improve its dissolution.[7] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[4]
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and provide a targeted drug delivery system.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes is a widely used method to enhance the water solubility and stability of hydrophobic drugs.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This may be due to the precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the final diluted solution under a microscope for any signs of precipitation.
-
Solubility Testing: Perform a preliminary solubility test in your specific cell culture medium.
-
Formulation Adjustment: If precipitation is observed, consider preparing a stock solution in a different solvent or using a solubilizing agent as described in the FAQs.
Issue 2: Low potency in animal models despite high in vitro activity.
This discrepancy is often linked to poor absorption and low bioavailability of the compound.
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the concentration of this compound in plasma over time.
-
Formulation Optimization: If bioavailability is low, explore advanced formulation strategies such as nanosuspensions or solid dispersions to improve absorption.
-
Alternative Administration Routes: If oral bioavailability remains a challenge, consider alternative routes of administration like intravenous (IV) or subcutaneous (SC) injection, which can bypass first-pass metabolism.[8]
Quantitative Data Summary
Disclaimer: The following data is for illustrative purposes to demonstrate potential solubility improvements and is not based on experimentally verified values for this compound.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Ethanol | 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Table 2: Illustrative Improvement of Aqueous Solubility with Different Methods
| Method | Carrier/Excipient | Apparent Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| Co-solvency | 10% Ethanol | 5 | 500x |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 25 | 2500x |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | 50 | 5000x |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., 0.5% w/v Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing 1% (w/v) this compound and the stabilizer in purified water.
-
Stir the mixture at 1000 rpm for 30 minutes to ensure uniform wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Analyze the particle size and distribution of the resulting nanosuspension using a dynamic light scattering (DLS) instrument.
-
The final nanosuspension can be used for in vitro dissolution testing or in vivo studies.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the solubility and dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a sufficient volume of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film of the solid dispersion will be formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).
Visualizations
Caption: Experimental workflow for addressing this compound solubility.
Caption: Conceptual diagram of this compound encapsulated in a liposome.
Caption: Simplified signaling pathway concept for this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. longdom.org [longdom.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
"purification artifacts in Sakyomicin C isolation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of Sakyomicin C. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of natural products does it belong?
This compound is a quinone-type antibiotic. It belongs to the angucycline class of aromatic polyketides, which are synthesized by Type II polyketide synthase (PKS) systems.[1] Angucyclines are known for their complex tetracyclic benz[a]anthracene core structures and often exhibit a range of biological activities, including antibacterial and anticancer properties.[1][2]
Q2: What are the general steps for isolating this compound?
The general workflow for isolating this compound and other angucycline antibiotics from fermentation broths involves several key stages:
-
Extraction: Separation of the mycelium from the culture broth, followed by solvent extraction (e.g., with ethyl acetate (B1210297) or methanol) to obtain a crude extract.
-
Preliminary Purification: This step often involves column chromatography using supports like silica (B1680970) gel or reversed-phase C18 silica gel to fractionate the crude extract.
-
Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography, for example, with Sephadex LH-20, to separate compounds based on their molecular size.
-
Final Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is typically used for the final purification of the target compound to achieve high purity.[3][4]
Q3: Are there any known stability issues with this compound and related compounds during purification?
Yes, angucycline antibiotics can be susceptible to degradation under certain conditions. For instance, the related angucycline-like antibiotic auricin has been observed to degrade in the presence of methanol (B129727) during silica column chromatography.[2] This suggests that the choice of solvents is critical. The quinone moiety present in this compound may also be sensitive to pH changes and exposure to light and oxygen, which can lead to the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | Suboptimal fermentation conditions. | Optimize culture medium components, pH, temperature, and incubation time. Stress-induced production using low concentrations of metal ions (e.g., NiCl₂) has been shown to enhance the production of some angucyclines.[3] |
| Degradation of this compound during silica gel chromatography. | Use of reactive solvents like methanol. A γ-lactone ring in some angucyclines is susceptible to methanolysis catalyzed by silica.[2] | Avoid using methanol as a solvent with silica gel. Consider using ethanol (B145695) or other less reactive solvents for elution.[2] Alternatively, use a different stationary phase like reversed-phase C18 silica. |
| Presence of multiple, closely related impurities in the final product. | Incomplete separation of Sakyomicin analogs or formation of degradation products. | Optimize the HPLC gradient and mobile phase composition for better resolution. Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography). Ensure that all purification steps are carried out with minimal exposure to light and oxygen. |
| Loss of bioactivity after purification. | Degradation of the active compound. | Handle purified this compound in an inert atmosphere (e.g., under nitrogen or argon) if possible. Store the purified compound at low temperatures (e.g., -20°C or -80°C) and protected from light. |
Experimental Protocols
General Protocol for this compound Isolation and Purification
This protocol is a generalized procedure based on methods used for other angucycline antibiotics and should be optimized for this compound.
-
Fermentation and Extraction:
-
Culture the producing microorganism (e.g., Nocardia or Streptomyces sp.) in a suitable medium.
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium with methanol and the supernatant with ethyl acetate.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography (Initial Fractionation):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-ethanol gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Size-Exclusion Chromatography:
-
Pool the this compound-containing fractions and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions. Monitor the elution by UV-Vis spectroscopy or TLC.
-
-
Preparative HPLC (Final Purification):
-
Pool and concentrate the fractions containing this compound from the previous step.
-
Dissolve the sample in the HPLC mobile phase.
-
Purify the sample using a preparative reversed-phase C18 HPLC column.
-
Use a linear gradient of a suitable mobile phase, such as water and acetonitrile (B52724) or methanol, both with a common additive like 0.1% formic acid or trifluoroacetic acid.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS and NMR).
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Sakyomicin C in Solution
Welcome to the technical support center for Sakyomicin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, a member of the pluramycin family of antibiotics, can be susceptible to degradation.[1][2] While specific degradation pathways for this compound are not extensively documented, related pluramycin antibiotics are known to be sensitive to certain conditions. Potential causes for degradation include:
-
Exposure to Light: Some pluramycin antibiotics, such as hedamycin (B78663), are known to be photolabile, meaning they can degrade upon exposure to light.[3]
-
pH of the Solution: The stability of many antibiotics is pH-dependent. Extreme pH values can lead to hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of Oxidizing Agents: The complex structure of this compound may be susceptible to oxidation.
-
Presence of Metal Ions: Metal ions can catalyze degradation reactions.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store my this compound solutions?
A3: To maximize stability, it is recommended to:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Store at Low Temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Use Appropriate Buffers: Prepare solutions in buffers at a pH where this compound is most stable. This may require empirical determination.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: The use of antioxidants like ascorbic acid (Vitamin C) may help to prevent oxidative degradation. However, the effectiveness and potential drawbacks need to be carefully considered. Ascorbic acid itself is unstable and its degradation is influenced by pH, temperature, and the presence of metal ions.[4] In some cases, ascorbic acid can even act as a pro-oxidant.[5] Therefore, if you choose to use an antioxidant, it is essential to conduct control experiments to validate its stabilizing effect on this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid loss of biological activity of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Repeat the experiment under low-light conditions. Prepare and handle solutions in a dark room or use amber-colored tubes. |
| Thermal Degradation | Prepare fresh solutions for each experiment and keep them on ice. If possible, conduct the assay at a lower temperature. |
| pH Instability | Measure the pH of your final solution. Test the stability of this compound in a range of different pH buffers to determine the optimal pH. |
| Oxidation | Degas your solvents and buffers. Consider adding a low concentration of an antioxidant, such as ascorbic acid, after performing control experiments to ensure it does not interfere with your assay or promote degradation. |
Issue 2: Precipitate formation in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution. |
| Solvent Incompatibility | When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not cause precipitation. |
| Degradation Product | A precipitate may be a degradation product. Analyze the precipitate if possible. Review your storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
Materials:
-
This compound
-
DMSO (or other appropriate organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, pH 8.5
-
Acetate buffer, pH 4.5
-
Amber and clear microcentrifuge tubes
-
Incubators/water baths set at 4°C, 25°C, and 37°C
-
HPLC system with a suitable column for analysis
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µg/mL in the three different buffers (PBS, Tris, Acetate) in both amber and clear tubes.
-
Immediately after preparation (t=0), take an aliquot from each solution for HPLC analysis to determine the initial concentration.
-
Incubate the tubes at the three different temperatures (4°C, 25°C, and 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots from each condition for HPLC analysis.
-
Quantify the remaining percentage of this compound at each time point relative to the t=0 concentration.
Data Presentation:
The results can be summarized in the following tables:
Table 1: Effect of Temperature and Light on this compound Stability in PBS (pH 7.4)
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (37°C, Dark) | % Remaining (25°C, Light) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Table 2: Effect of pH on this compound Stability at 25°C in the Dark
| Time (hours) | % Remaining (pH 4.5) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Diagram 1: Potential Degradation Pathway of a Pluramycin Antibiotic
References
- 1. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Rausuquinone, a non-glycosylated pluramycin-class antibiotic from Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structures of some products from the photodegradation of the pluramycin antibiotics hedamycin and kidamycin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sakyomicin C & Related Compounds
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Saframycin-type compounds?
Saframycin A, a potent member of this class, exerts its cytotoxic effects by interacting with DNA. The molecule contains a bisquinone core and an α-amino nitrile moiety. In a reducing environment, the nitrile group can be released, leading to the formation of an electrophilic iminium ion. This ion then alkylates guanine (B1146940) residues in double-stranded DNA, effectively forming a covalent adduct. This process inhibits DNA-dependent RNA synthesis, leading to cell death.[1][2]
Q2: What are the main cellular targets of Saframycin A?
The primary cellular target is DNA, where it covalently binds to guanine residues.[2][3] This interaction is sequence-selective. Additionally, some studies suggest that the Saframycin-DNA adduct may trap cellular proteins, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a key transcriptional coactivator. This suggests a multi-faceted mechanism involving DNA damage and interference with protein function.[2]
Q3: What are the typical solvents for solubilizing and storing Saframycins?
While specific solubility data for all Saframycins is not detailed in the provided results, related compounds are often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation.
Q4: What are the known safety and handling precautions for Saframycins?
Saframycins are potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust. Due to their mechanism of action as DNA alkylating agents, they should be treated as potential mutagens and carcinogens.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: We are observing significant well-to-well or batch-to-batch variability in our cell viability assays. What could be the cause?
A: Variability can stem from several factors related to compound handling and the experimental setup.
-
Compound Stability: Saframycins can be sensitive to pH and light. Ensure that the compound is stored correctly and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Density: Ensure that cells are seeded at a consistent density across all wells and plates. Variations in cell number at the time of treatment will lead to inconsistent results.
-
Assay Timing: The cytotoxic effects of Saframycins are time and concentration-dependent. Ensure that the incubation time is consistent across all experiments.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent is consistent across all wells, including controls, and is below the tolerance level for your cell line (typically <0.5%).
Issue 2: Low Yield During Isolation and Purification
Q: Our laboratory is attempting to isolate Saframycin A from Streptomyces lavendulae cultures, but the yield is consistently low. How can we optimize this?
A: Low yields of Saframycin A are a known challenge. Here are some factors to consider based on published findings:
-
Culture pH: Saframycin A is prone to degradation at neutral or alkaline pH. Maintaining the culture pH below 5.5 after the peak production phase has been shown to prevent degradation and significantly increase yield.
-
Precursor Supplementation: The biosynthesis of Saframycin A involves specific amino acid precursors. Supplementing the culture medium with L-tyrosine and L-glycine may enhance production.
-
Cyanide Addition: The immediate precursor to Saframycin A is Saframycin S. The conversion of Saframycin S to Saframycin A involves a cyanation step. The addition of NaCN to the culture broth can significantly increase the final yield of Saframycin A.
-
Extraction Method: Ensure an efficient extraction protocol. Extraction with ethyl acetate (B1210297) at a controlled pH (around 6.8) is a common method.
Issue 3: Difficulty in Detecting and Quantifying Saframycins
Q: We are struggling to get a clear signal and accurate quantification of Saframycin A in our culture extracts using HPLC. What can we do?
A: High-Performance Liquid Chromatography (HPLC) is a standard method for Saframycin analysis. If you are facing issues, consider the following:
-
Column Choice: A C18 reverse-phase column is typically used for the separation of Saframycins.
-
Mobile Phase: The composition of the mobile phase is critical. A gradient of acetonitrile (B52724) and water is often used. Optimization of the gradient may be necessary to achieve good separation from other metabolites.
-
Detection Wavelength: Ensure you are using an appropriate wavelength for detection with a UV-Vis detector. The characteristic quinone structure of Saframycins should provide a distinct UV absorption profile.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm filter before injection. The concentration may be below the limit of detection; consider concentrating the extract.
Quantitative Data
Table 1: In Vivo and In Vitro Activity of Saframycins
| Compound | Assay/Model | Measurement | Value | Reference |
| Saframycin A | L1210 Mouse Leukemia Cells | IC₅₀ (In Vitro) | 0.02 µg/mL | |
| Saframycin C | L1210 Mouse Leukemia Cells | IC₅₀ (In Vitro) | 1.0 µg/mL | |
| Saframycin S | Ehrlich Ascites Tumor (Mice) | Effective Dose (10 days) | 0.5 - 0.75 mg/kg/day | |
| Saframycin S | ddY Mice | LD₅₀ (i.p.) | 3.2 mg/kg | |
| Saframycin A | ddY Mice | LD₅₀ (i.p.) | 4.9 mg/kg | |
| Saframycin A | ddY Mice | LD₅₀ (i.v.) | 3.3 mg/kg | |
| Saframycin A | C3H/He Mice | LD₅₀ (i.p.) | 10.5 mg/kg | |
| Saframycin A | C3H/He Mice | LD₅₀ (i.v.) | 9.7 mg/kg |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lavendulae for Saframycin A Production
-
Spore Suspension: Prepare a spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/mL) of S. lavendulae from an ISP-2 agar (B569324) plate.
-
Inoculation: Inoculate a YSA plate (0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5) with 200 µL of the spore suspension.
-
Incubation: Incubate the plates at 27°C for 7 days.
-
pH Control (Optional but Recommended): After peak production (typically determined by a time-course experiment), monitor and maintain the pH of the culture below 5.5 to prevent degradation of Saframycin A.
-
Cyanide Addition (Optional): To convert Saframycin S to Saframycin A, NaCN can be added to the culture broth.
Protocol 2: Extraction and Analysis of Saframycin A
-
Harvesting: Filter the culture broth from the fermentation plates.
-
pH Adjustment: Adjust the pH of the filtered broth to 6.8.
-
Cyanation (if not done in culture): Treat the broth with 1 mM KCN at 35°C for 30 minutes.
-
Solvent Extraction: Extract the broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and concentrate them in a vacuum.
-
HPLC Analysis: Resuspend the concentrated extract in a suitable solvent (e.g., methanol). Analyze by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile).
Visualizations
Caption: Mechanism of Saframycin A Cytotoxicity.
Caption: Workflow for Saframycin A Production and Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sakyomicin C: A Comparative Analysis of a Tetrahydroisoquinoline Quinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Sakyomicin C, a member of the tetrahydroisoquinoline family of quinone antibiotics, represents a class of molecules with significant biological activity. This guide provides a comparative analysis of this compound against other notable quinone antibiotics, focusing on their performance based on available experimental data.
Overview of this compound and Related Quinone Antibiotics
Sakyomicins are a group of quinone-type antibiotics, including Sakyomicin A, B, C, and D, that have demonstrated activity primarily against Gram-positive bacteria.[1] While research on this compound is limited, its structural relative, Sakyomicin A, has been studied for its biological activities, which are attributed to its naphthoquinone moiety.[2] This core structure is shared by other complex quinone antibiotics, such as the saframycins and ecteinascidins, which are known for their potent antitumor properties and, in some cases, antimicrobial effects.
For the purpose of this comparison, we will draw parallels with saframycins, given their structural and functional similarities as heterocyclic quinone antibiotics, and contrast with the broader class of fluoroquinolone antibiotics, which represent a widely used class of synthetic quinone-based drugs.
Comparative Antimicrobial Activity
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| Saframycin S | Gram-positive bacteria | - | Potent activity | [3] |
| Shikonin (Naphthoquinone) | Staphylococcus aureus (MSSA) | - | 7.8 | [4] |
| Staphylococcus aureus (MRSA) | - | 7.8 - 31.2 | ||
| Ciprofloxacin (Fluoroquinolone) | Staphylococcus aureus (MSSA) | - | 0.25 - 1.0 | |
| Staphylococcus aureus (MRSA) | - | 0.5 - >128 | ||
| Escherichia coli | - | 0.015 - 1.0 | ||
| Levofloxacin (Fluoroquinolone) | Staphylococcus aureus (MSSA) | - | 0.12 - 1.0 | |
| Staphylococcus aureus (MRSA) | - | 0.25 - 128 |
Note: Data for this compound is not available. The table includes data for related compounds to provide a contextual comparison.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of similar quinone antibiotics, a multi-faceted mode of action can be proposed.
Inhibition of Nucleic Acid Synthesis
Many quinone antibiotics function by interfering with bacterial DNA replication and transcription. Fluoroquinolones, for instance, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling, uncoiling, and segregation. This leads to breaks in the bacterial chromosome and ultimately cell death. Given the quinone core of this compound, it is plausible that it shares a similar inhibitory effect on these topoisomerases.
DNA Alkylation and Intercalation
Natural quinone antibiotics, particularly those with complex heterocyclic structures like the saframycins, can act as alkylating agents. After bioreductive activation within the cell, they can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis and repair.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.
The following diagram illustrates the potential mechanisms of action for quinone antibiotics.
Caption: Potential mechanisms of action for quinone antibiotics.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard methodologies for assessing antimicrobial activity and mechanism of action can be adapted.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antimicrobial potency.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: The test antibiotic (e.g., this compound) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
The following diagram outlines the workflow for a typical MIC assay.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound belongs to a promising class of tetrahydroisoquinoline quinone antibiotics with activity against Gram-positive bacteria. While direct comparative data for this compound is scarce, analysis of related compounds suggests that its mechanism of action likely involves interference with DNA synthesis and potentially the generation of oxidative stress. Further research is critically needed to fully characterize the antimicrobial spectrum and mechanism of this compound to ascertain its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be essential for a comprehensive comparison with established quinone antibiotics like the fluoroquinolones.
References
- 1. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A | Semantic Scholar [semanticscholar.org]
- 2. Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Netilmicin, a Broad-Spectrum Semisynthetic Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sakyomicin C and Sakyomicin A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Sakyomicin C and Sakyomicin A, two benzoquinone antibiotics isolated from Nocardia species. This analysis is supported by available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Data Presentation: Quantitative Comparison of Cytotoxic Activity
Published research provides a direct comparison of the cytotoxic activities of this compound and Sakyomicin A against the HeLa human cervical cancer cell line. Additionally, the cytotoxic profile of this compound has been evaluated against other human cancer cell lines. This data is summarized in the table below.
| Compound | Cell Line | IC50 (μM) |
| This compound | HeLa | 0.39 |
| BGC823 (Gastric Cancer) | 11.03 | |
| HepG2 (Liver Cancer) | 17.36 | |
| A375 (Melanoma) | 17.5 | |
| Sakyomicin A | HeLa | 0.56 |
Data sourced from Guo et al., 2021.[1]
Based on this data, this compound demonstrates more potent cytotoxic activity against HeLa cells compared to Sakyomicin A, as indicated by its lower IC50 value.
Biological Activities
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Sakyomicin A.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and Sakyomicin A was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, BGC823, HepG2, A375) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Sakyomicin A. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Relationship of Sakyomicin Activity
References
Unveiling the Molecular Takedown: A Comparative Guide to Validating the Antibacterial Target of Sakacin
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Sakacin and other bacteriocins, offering a framework for validating its antibacterial target. We delve into the experimental data, detailed protocols, and the underlying mechanisms of these potent antimicrobial peptides.
The ever-present threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising avenue of research. Among these, Sakacin, produced by various species of Lactobacillus, has garnered significant interest for its potent activity, particularly against foodborne pathogens like Listera monocytogenes. While the precise molecular target of many Sakacins remains an active area of investigation, compelling evidence points towards a mechanism involving membrane disruption.
This guide will focus on Sakacin, primarily Sakacin ZFM225 as a case study due to available data, and compare its performance and mechanism of action with two other well-characterized bacteriocins: Nisin and Pediocin. This comparative approach provides a robust model for researchers aiming to validate the antibacterial targets of novel compounds.
Performance Comparison: A Quantitative Look at Bacteriocin (B1578144) Efficacy
The minimum inhibitory concentration (MIC) is a crucial metric for evaluating the efficacy of an antimicrobial agent. The following tables summarize the MIC values of Sakacin ZFM225, Nisin, and Pediocin against a range of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sakacin ZFM225 against Various Bacterial Strains [1][2]
| Bacterial Strain | Gram Stain | MIC (mg/L) |
| Micrococcus luteus 10209 | Positive | 0.125 |
| Staphylococcus aureus D48 | Positive | 0.500 |
| Escherichia coli DH5α | Negative | > 500 |
| Salmonella paratyphi A CMCC 50093 | Negative | > 500 |
| Pseudomonas aeruginosa ATCC 47085 | Negative | 500 |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Nisin and Pediocin against Pathogenic Bacteria [3][4][5][6]
| Bacterial Strain | Nisin MIC (µg/mL) | Pediocin MIC (µg/mL) |
| Listeria monocytogenes | 0.78 - 12.5 | 0.05 - 1.5 |
| Staphylococcus aureus (MSSA) | 0.19 - 0.78 | >100 |
| Staphylococcus aureus (MRSA) | 0.78 - 6.25 | >100 |
| Enterococcus faecalis | 1.56 | >100 |
| Enterococcus faecium | 0.39 - 1.56 | >100 |
| Bacillus subtilis | 0.1 | Not widely reported |
| Streptococcus uberis | ≤1.0 - ≥100 | >100 |
| Streptococcus dysgalactiae | ≤1.0 - ≥100 | >100 |
Unraveling the Mechanism: How Bacteriocins Execute Their Attack
The antibacterial activity of Sakacin, Nisin, and Pediocin primarily involves the disruption of the bacterial cell membrane, leading to cell death. However, the specifics of their molecular interactions differ, providing a basis for comparative analysis.
Sakacin and Pediocin: The Pore-Forming Specialists
Sakacins, particularly class IIa bacteriocins, and Pediocins are known to induce the formation of pores in the cytoplasmic membranes of target bacteria.[7] This disruption of the membrane integrity leads to the leakage of essential ions and molecules, dissipation of the proton motive force, and ultimately, cell lysis. While the precise receptor on the bacterial cell surface for many Sakacins is still under investigation, it is established that they do not target Lipid II, a key component of the cell wall synthesis pathway.[1] Pediocin, on the other hand, is known to interact with the mannose phosphotransferase system (Man-PTS) on the bacterial cell surface, which facilitates its membrane-disrupting activity.[8]
Nisin: A Dual-Threat Antimicrobial
Nisin employs a more complex, dual-pronged attack.[9][10][11] It not only forms pores in the cell membrane but also inhibits cell wall biosynthesis.[9][10][11] This is achieved through its specific binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[9][10] This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and simultaneously serving as a docking molecule to facilitate pore formation.[9][11]
Caption: Mechanisms of action for Sakacin/Pediocin and Nisin.
Experimental Protocols for Target Validation
Validating the antibacterial target of a compound like Sakacin involves a series of well-defined experiments. Here are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth) overnight at its optimal temperature.
-
Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the bacteriocin (e.g., Sakacin) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
-
References
- 1. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibacterial mechanism of Nisin-Dacheng Pharma [dachengpharma.com]
- 11. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sakyomicin C and Vancomycin Efficacy: An In-depth Guide for Researchers
A comprehensive comparison between the novel antibiotic Sakyomicin C and the established glycopeptide vancomycin (B549263) is currently challenging due to the limited availability of public data on the antibacterial efficacy of this compound. While vancomycin is a well-documented antibiotic with extensive research supporting its clinical use, this compound, a member of the saframycin class of antibiotics, remains largely uncharacterized in terms of its specific antibacterial potency. This guide synthesizes the available information on both compounds to provide a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the critical data gaps for this compound.
Vancomycin: A Gold Standard for Gram-Positive Infections
Vancomycin has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is well-established through decades of clinical use and numerous in vitro and in vivo studies.
Quantitative Efficacy of Vancomycin
The antibacterial activity of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. For vancomycin, MIC values are extensively documented against a wide range of clinically relevant Gram-positive pathogens.
| Bacterial Species | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible, MSSA) | 0.5 - 2.0 |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | 1.0 - 2.0 |
| Enterococcus faecalis (vancomycin-susceptible) | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤1.0 |
| Note: MIC values can vary depending on the specific strain and the testing methodology. |
This compound: An Antibiotic with Undisclosed Potential
Due to the absence of this crucial data, a direct quantitative comparison of the efficacy of this compound and vancomycin is not possible at this time.
Mechanism of Action: A Tale of Two Targets
The differing mechanisms of action of vancomycin and the proposed mechanism for the saframycin class highlight distinct approaches to bacterial inhibition.
Vancomycin: Cell Wall Synthesis Inhibition
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This disruption of cell wall integrity leads to bacterial cell lysis and death.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
This compound (Saframycin Class): DNA Interaction
The proposed mechanism of action for the saframycin class of antibiotics involves the inhibition of nucleic acid synthesis. It is believed that these molecules can bind to DNA, leading to the disruption of DNA replication and transcription, ultimately inhibiting bacterial growth. However, the precise molecular interactions of this compound with bacterial DNA have not been fully elucidated.
Caption: Proposed mechanism of this compound.
Experimental Protocols
To facilitate future comparative studies, this section outlines the standard experimental methodologies for determining the antibacterial efficacy of new compounds like this compound, using vancomycin as a comparator.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used technique.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining MIC.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Future Directions and Data Needs
To enable a meaningful comparison of the efficacy of this compound and vancomycin, the following experimental data for this compound are critically needed:
-
Minimum Inhibitory Concentration (MIC) values against a broad panel of Gram-positive bacteria, including various strains of S. aureus (both MSSA and MRSA), Enterococcus spp., and Streptococcus spp.
-
Minimum Bactericidal Concentration (MBC) data to determine if this compound is bactericidal or bacteriostatic.
-
Time-kill kinetic studies to assess the rate at which this compound kills bacteria compared to vancomycin.
-
In vivo efficacy studies in animal models of infection to evaluate its therapeutic potential in a physiological setting.
-
Mechanism of action studies to confirm its interaction with bacterial DNA and elucidate the specifics of its antibacterial effect.
The generation of this data will be instrumental for the scientific community to accurately assess the potential of this compound as a novel therapeutic agent and to understand its place relative to established antibiotics like vancomycin. Researchers are encouraged to pursue these lines of investigation to unlock the full potential of this promising class of antibiotics.
The Enigmatic Sakyomicin C: A Call for Comparative Cross-Resistance Studies
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current knowledge gap surrounding Sakyomicin C, a quinone-type antibiotic with activity against Gram-positive bacteria. Due to a notable absence of published cross-resistance studies, this document serves as a proposed framework for conducting and presenting such research, highlighting the critical need for experimental data to evaluate its potential as a therapeutic agent.
This compound, an antibiotic isolated from Nocardia sp. No. 53, represents a potential tool in the fight against antimicrobial resistance. However, without comprehensive data on its performance against resistant strains and in comparison to existing antibiotics, its clinical and research value remains largely theoretical. This guide outlines the necessary experimental framework to elucidate the cross-resistance profile of this compound.
Unraveling the Resistance Profile: A Proposed Experimental Approach
To ascertain the therapeutic potential of this compound, a systematic investigation into its cross-resistance patterns is paramount. The following experimental protocols are proposed as a foundational approach for researchers.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of this compound against a panel of clinically relevant Gram-positive bacteria and to compare its activity with standard-of-care antibiotics.
Methodology:
-
Bacterial Strains: A panel of Gram-positive bacteria should be selected, including both susceptible wild-type strains and well-characterized resistant strains. Recommended organisms include:
-
Staphylococcus aureus (including Methicillin-sensitive S. aureus - MSSA and Methicillin-resistant S. aureus - MRSA)
-
Streptococcus pneumoniae (including Penicillin-sensitive and Penicillin-resistant strains)
-
Enterococcus faecalis and Enterococcus faecium (including Vancomycin-sensitive - VSE and Vancomycin-resistant - VRE strains)
-
Bacillus subtilis (as a reference Gram-positive organism)
-
-
Antibiotics for Comparison: A selection of antibiotics with known mechanisms of action should be tested in parallel to establish a comparative baseline. Suggested comparators include:
-
Vancomycin (a glycopeptide)
-
Linezolid (an oxazolidinone)
-
Daptomycin (a lipopeptide)
-
Ciprofloxacin (a fluoroquinolone, as a Gram-negative control and for broader profiling)
-
-
MIC Assay: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth.
-
Inoculate microtiter plates with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Presentation: A Template for Clarity
Quantitative data from these studies should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Activity of this compound
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | MSSA | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| S. aureus BAA-1717 | MRSA | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| S. pneumoniae ATCC 49619 | Penicillin-Susceptible | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| S. pneumoniae Clinical Isolate | Penicillin-Resistant | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| E. faecalis ATCC 29212 | VSE | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| E. faecium ATCC 700221 | VRE | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| B. subtilis ATCC 6633 | Wild-Type | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms
To further guide research, the following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for a quinone-type antibiotic, which could serve as a starting point for investigating this compound's mechanism of action.
Caption: Proposed workflow for assessing this compound cross-resistance.
Caption: Hypothetical mechanism of action for a quinone antibiotic.
The scientific community is at a critical juncture where novel antibiotics are desperately needed. This compound presents a potential, yet unverified, opportunity. The generation of robust, comparative data as outlined in this guide is the essential next step to determining its true value in the ongoing battle against microbial resistance.
Synergistic Potential of Sakyomicin C and Other Quinone Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the synergistic effects of Sakyomicin C with other antibiotics are not available. This guide, therefore, provides a comparative framework based on the known synergistic interactions of other quinone-class antibiotics, such as fluoroquinolones. The experimental data presented herein is hypothetical and for illustrative purposes.
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including combination therapies that leverage synergistic interactions between antimicrobial agents. This compound, a member of the quinone family of compounds, holds potential for such synergistic applications. While direct evidence is pending, the broader class of quinone antibiotics has been investigated in combination with other drugs, offering insights into possible synergistic pairings.
Comparative Analysis of Potential Synergistic Combinations
Quinone antibiotics, particularly fluoroquinolones, have been studied in combination with various antibiotic classes. The outcomes of these combinations can range from synergistic and additive to indifferent or even antagonistic. Synergy is often observed when two antibiotics have different mechanisms of action, leading to a combined effect greater than the sum of their individual effects.
For instance, combinations of fluoroquinolones with β-lactams have shown synergy against Pseudomonas aeruginosa in 20% to 50% of isolates.[1][2] Similarly, combinations with rifampin have demonstrated synergy against Staphylococcus aureus.[1][2] However, combinations with aminoglycosides against P. aeruginosa rarely exhibit synergy.[1]
The following table presents hypothetical data from a checkerboard assay, illustrating how the synergistic effects of this compound in combination with other antibiotics could be quantified. The Fractional Inhibitory Concentration (FIC) index is a common metric, where an FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
Table 1: Hypothetical Synergistic Activity of this compound Combinations
| Antibiotic Combination | Bacterial Strain | This compound MIC (µg/mL) Alone | Antibiotic B MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Antibiotic B MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Gentamicin | E. coli ATCC 25922 | 8 | 2 | 2 | 0.5 | 0.5 | Additive |
| This compound + Vancomycin | S. aureus ATCC 29213 | 4 | 1 | 0.5 | 0.25 | 0.375 | Synergy |
| This compound + Ciprofloxacin | P. aeruginosa ATCC 27853 | 16 | 0.5 | 8 | 0.25 | 1.0 | Indifference |
| This compound + Josamycin | S. pneumoniae ATCC 49619 | 2 | 4 | 0.25 | 1 | 0.375 | Synergy |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solutions of comparator antibiotics (e.g., Gentamicin, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Controls:
-
Include wells with only this compound dilutions (to determine its MIC).
-
Include wells with only the second antibiotic dilutions (to determine its MIC).
-
Include a positive control well with only the bacterial inoculum and no antibiotics.
-
Include a negative control well with only sterile broth.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for quinone antibiotics and the experimental workflow for assessing synergy.
Caption: Workflow for the checkerboard synergy assay.
Caption: Proposed mechanism of action for quinone antibiotics.
References
Sakyomicin C Cytotoxicity: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of Sakyomicin C and its analogs against various cancer cell lines. Due to the limited availability of specific cytotoxicity data for this compound, this guide utilizes data from its close analog, Saframycin A, as a representative of the saframycin family of antibiotics. The performance of Saframycin A is compared with Doxorubicin, a widely used chemotherapeutic agent. This document includes a summary of quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and visualizations of the proposed mechanism of action.
Comparative Cytotoxicity of Saframycin A and Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Saframycin A and Doxorubicin in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.
| Cell Line | Cancer Type | Saframycin A IC50 | Doxorubicin IC50 (µM) | Reference |
| L1210 | Mouse Leukemia | 0.02 µg/mL (complete inhibition) | Not Available | [1] |
| HCT-8 | Human Colon Cancer | nM range | Not Available | [2] |
| BEL-7402 | Human Liver Cancer | nM range | Not Available | [2] |
| Ketr3 | Not Specified | nM range | Not Available | [2] |
| A2780 | Human Ovarian Cancer | nM range | Not Available | [2] |
| MCF-7 | Human Breast Cancer | nM range | 2.5 | [2][3] |
| A549 | Human Lung Cancer | nM range | > 20 | [2][3] |
| BGC-803 | Human Gastric Cancer | nM range | Not Available | [2] |
| HeLa | Human Cervical Cancer | nM range | 2.9 | [2][3] |
| HELF | Human Embryonic Lung Fibroblast | nM range | Not Available | [2] |
| KB | Human Oral Cancer | nM range | Not Available | [2] |
| HepG2 | Human Liver Cancer | Not Available | 12.2 | [3] |
| Huh7 | Human Liver Cancer | Not Available | > 20 | [3] |
| UMUC-3 | Human Bladder Cancer | Not Available | 5.1 | [3] |
| TCCSUP | Human Bladder Cancer | Not Available | 12.6 | [3] |
| BFTC-905 | Human Bladder Cancer | Not Available | 2.3 | [3] |
| M21 | Human Melanoma | Not Available | 2.8 | [3] |
Note: One study reported that Saframycin A and its nineteen analogues exhibited IC50 values at the nanomolar level against the listed cell lines. A specific analog, compound 7d with a 2-furan amide side chain, showed an average IC50 value of 6.06 nM[2].
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Saframycin A, or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
This compound belongs to the saframycin family of antibiotics, which are known to exert their cytotoxic effects primarily through interaction with DNA.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway of Saframycin-Induced Cytotoxicity
Saframycins, including by extension this compound, are believed to initiate apoptosis through their interaction with DNA. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of saframycin-induced cytotoxicity.
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Lack of Publicly Available Data on In Vivo Efficacy of Sakyomicin C in Animal Models
Despite a comprehensive search for published literature, no specific studies detailing the in vivo efficacy of Sakyomicin C in animal models were identified. As a result, a direct comparison with alternative treatments, including quantitative data and detailed experimental protocols, cannot be provided at this time.
The current body of scientific literature accessible through public databases does not contain specific experimental data, such as tumor growth inhibition, survival rates, or toxicity profiles, for this compound in any preclinical animal models. Consequently, the creation of comparative data tables and detailed experimental methodologies as requested is not feasible.
For researchers, scientists, and drug development professionals interested in the potential of novel antitumor agents, the evaluation of a compound's in vivo efficacy is a critical step. This process typically involves several stages, from determining the maximum tolerated dose to assessing antitumor activity in various cancer models. The absence of such data for this compound suggests that its in vivo properties have not been publicly disclosed or that research is in a very early, unpublished stage.
General Principles of In Vivo Efficacy Studies for Antitumor Antibiotics
While specific data for this compound is unavailable, a general workflow for assessing the in vivo efficacy of a novel antitumor antibiotic is presented below. This workflow illustrates the typical experimental phases and decision points in preclinical animal studies.
Caption: Generalized workflow for preclinical in vivo efficacy studies of a novel antitumor compound.
Signaling Pathways Targeted by Other Antitumor Antibiotics
While the specific mechanism of action for this compound in vivo is not documented, other antitumor antibiotics often target fundamental cellular processes. For instance, many interfere with DNA replication and repair or critical signaling pathways involved in cell growth and survival. A simplified diagram illustrating a common pathway targeted by such agents, the PI3K/AKT/mTOR pathway, is provided below as a conceptual example.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for antitumor agents.
Without specific research on this compound, any further discussion would be speculative. Researchers interested in this compound are encouraged to monitor scientific literature for any future publications that may disclose its biological activities and preclinical data.
A Comparative Analysis of Sakyomicins A, B, C, and D: A Class of Quinone-Type Antibiotics
Sakyomicins A, B, C, and D are a group of quinone-type antibiotics produced by the actinomycete strain M-53, which has been identified as a member of the genus Nocardia.[1] These compounds exhibit notable activity against Gram-positive bacteria, positioning them as subjects of interest for further investigation in the development of new antimicrobial agents. This guide provides a comparative overview of their biological activities, based on available data, and outlines the methodologies used in their evaluation.
Quantitative Comparison of Biological Activity
| Compound | Target Organism/Cell Line | Activity Type | Reported Potency |
| Sakyomicin A, B, C, D | Gram-positive bacteria | Antibacterial | Active[1] |
Further research is required to establish a complete quantitative comparison of the antibacterial and potential cytotoxic activities of Sakyomicin A, B, C, and D.
Experimental Protocols
The methodologies employed in the initial characterization of the Sakyomicins provide a foundation for their further study.
Isolation and Purification of Sakyomicins
The Sakyomicin components were isolated from the fermentation broth of Nocardia strain M-53. The general workflow for their purification is as follows:
This multi-step chromatographic process allows for the separation of the individual Sakyomicin compounds from the complex fermentation mixture.[1]
Determination of Antimicrobial Activity
The antibacterial activity of the Sakyomicins was determined against various Gram-positive bacteria. A standard method for this evaluation is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Sakyomicins: The purified Sakyomicin compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing a specific concentration of a Sakyomicin is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the Sakyomicin that completely inhibits visible growth of the bacteria.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and specific signaling pathways affected by Sakyomicins A, B, C, and D have not been extensively elucidated in the available scientific literature. As quinone-containing compounds, it is plausible that their mode of action could involve the generation of reactive oxygen species (ROS), leading to cellular damage, or interference with cellular redox processes. However, this remains a hypothesis that requires experimental validation.
Further research is necessary to identify the specific molecular targets and signaling cascades modulated by these compounds to fully understand their antibacterial effects. This could involve transcriptomic and proteomic studies of bacteria treated with Sakyomicins to identify changes in gene and protein expression related to specific cellular pathways.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Sakyomicin C
For Immediate Implementation: This document provides essential safety and logistical information for all personnel handling Sakyomicin C. Adherence to these protocols is mandatory to ensure a safe laboratory environment and to minimize exposure risks associated with this potent cytotoxic compound.
Core Safety Protocols and Personal Protective Equipment (PPE)
Handling this compound necessitates stringent safety measures due to its potential cytotoxicity. Exposure can occur through skin contact, inhalation of aerosols, and accidental ingestion.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense for all researchers.
All personnel, regardless of the quantity of this compound being handled, must adhere to the following minimum PPE requirements. For sterile preparations, additional specific gear is mandated.
| Operation | Required Personal Protective Equipment (PPE) |
| General Handling (Weighing, preparing solutions) | Double gloves (chemotherapy-tested), disposable gown (fluid-resistant), safety goggles or face shield, and a fit-tested N95 respirator.[3] |
| Sterile Preparations | Cap, surgical or procedure mask, shoe covers, protective gown, and two pairs of sterile gloves.[4] |
| Unpacking and Storage | Protective gown and two pairs of gloves.[4] |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), disposable gown, safety glasses, and a plastic apron. For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used. |
| Waste Disposal | Double gloves, disposable gown, and safety glasses. |
Key Operational Procedures:
-
Ventilation: All handling of this compound powder or solutions must be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent aerosol generation and inhalation.
-
Surface Decontamination: Work surfaces should be protected with a disposable plastic-backed absorbent pad. After each procedure, decontaminate all surfaces with an appropriate cleaning agent.
-
Hand Hygiene: Hands must be washed thoroughly with soap and water before donning and after removing PPE.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (< 5 mL liquid or small powder amount) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, gown, eye protection). 3. Cover the spill with absorbent pads, working from the outside in. 4. Carefully collect all contaminated materials into a hazardous waste bag. 5. Clean the spill area with a suitable decontaminating agent, followed by water. |
| Large Spill (> 5 mL liquid or significant powder amount) | 1. Evacuate the area and restrict access. 2. Alert the laboratory supervisor and institutional safety officer. 3. Don appropriate PPE, including a respirator. 4. Use a cytotoxic spill kit to contain and absorb the spill. 5. Follow the kit's instructions for cleanup and disposal. |
Disposal Plan for this compound and Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste."
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a compatible, sealed container labeled "Hazardous Waste."
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste.
Disposal Pathway:
All collected hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not mix with general waste or dispose of down the drain.
By strictly adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
